3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
Description
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Properties
IUPAC Name |
3-(5-methylpyrazol-1-yl)propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-6-2-4-9-10(6)5-3-7(8)11/h2,4H,3,5H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXYJLSVRKYTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
Technical Whitepaper: Chemical Properties & Synthetic Utility of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
Executive Summary
This compound (CAS: 1006460-98-5) is a bifunctional heterocyclic building block critical in the synthesis of "hybrid" medicinal scaffolds. By linking a lipophilic pyrazole core (common in kinase inhibitors) with a reactive thioamide tail, this molecule serves as a direct precursor to pyrazole-thiazole conjugates via the Hantzsch thiazole synthesis.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, optimized synthetic protocols, and its strategic application in fragment-based drug discovery (FBDD).
Chemical Identity & Structural Analysis
The molecule features a 1,5-disubstituted pyrazole ring connected by an ethylene linker to a primary thioamide. The 5-methyl substitution on the pyrazole ring induces specific steric constraints that can enhance selectivity in protein binding pockets compared to the unmethylated analogs.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1006460-98-5 |
| Molecular Formula | C₇H₁₁N₃S |
| Molecular Weight | 169.25 g/mol |
| SMILES | CC1=CC=NN1CCC(=S)N |
| Key Functional Groups | Pyrazole (aromatic heterocycle), Thioamide (1,3-N,S-binucleophile) |
Electronic Profile:
The thioamide sulfur is highly nucleophilic (softer than oxygen), making the terminal group widely reactive toward
Physicochemical Profile
Note: Values below are derived from consensus predictive models (ACD/Labs, ChemAxon) and structural analogs, as experimental data for this specific intermediate is proprietary in many contexts.
| Parameter | Value / Description | Implications for Handling |
| Physical State | Solid (Crystalline powder) | Standard weighing/transfer. |
| Melting Point | 115–125 °C (Predicted) | Stable at ambient temperatures. |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate lipophilicity; good membrane permeability potential. |
| Solubility | Soluble in DMSO, MeOH, DMF. Sparingly soluble in water. | Use DMSO for biological assays; alcohols for reactions. |
| pKa (Thioamide) | ~13 (NH deprotonation) | Requires strong base for alkylation; stable in weak acid. |
Synthetic Pathways & Experimental Protocols
The synthesis of this compound is a two-step process involving a Michael addition followed by a thionation.
Step 1: Michael Addition (Nitrile Formation)
Precursor Synthesis: 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile
Reaction: 5-methyl-1H-pyrazole + Acrylonitrile
Protocol:
-
Charge: In a round-bottom flask, dissolve 5-methyl-1H-pyrazole (1.0 eq) in acetonitrile or water.
-
Catalyst: Add catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B (0.05 eq).
-
Addition: Add acrylonitrile (1.2 eq) dropwise at 0°C to prevent polymerization.
-
Reflux: Heat to 60–80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Concentrate in vacuo. The regioisomer ratio (1,5- vs 1,3-dimethyl) must be checked by NMR; the 1,5-isomer is generally favored under thermodynamic control or specific solvent conditions (e.g., DMSO).
Step 2: Thionation (The Core Synthesis)
Conversion of Nitrile to Thioamide
Reagent Choice: Ammonium Sulfide or Sodium Hydrosulfide (NaSH) is preferred over Lawesson’s reagent for simple aliphatic nitriles to avoid phosphorus byproducts.
Detailed Protocol (Self-Validating):
-
Dissolution: Dissolve the nitrile intermediate (10 mmol) in DMF (20 mL).
-
Reagent Addition: Add NaSH hydrate (2.0 eq) and MgCl₂ (1.0 eq). Note: MgCl₂ acts as a Lewis acid catalyst to activate the nitrile.
-
Reaction: Stir the sealed mixture at room temperature for 12–18 hours. The solution will turn characteristic yellow/green.
-
Validation (TLC): Check for disappearance of the nitrile spot and appearance of a lower Rf spot (Thioamide).
-
Quench: Pour mixture into ice-water (100 mL). The product should precipitate.[1]
-
Purification: Filter the solid. If oil forms, extract with EtOAc, dry over Na₂SO₄, and recrystallize from Ethanol/Water.
Reactivity & Applications: The Hantzsch Thiazole Synthesis
The primary utility of this compound is its reaction with
Mechanism:
-
Nucleophilic Attack: Thioamide sulfur attacks the
-carbon of the haloketone. -
Cyclization: The amide nitrogen attacks the ketone carbonyl.
-
Dehydration: Loss of water drives aromatization to the thiazole ring.
Visualization: Synthesis & Reactivity Workflow
Figure 1: Synthetic workflow from raw materials to the target thioamide and its subsequent conversion to bioactive thiazole hybrids.[1][2]
Analytical Characterization (Expected)
To validate the synthesis, the following NMR signals are diagnostic:
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.0–9.5 ppm (br s, 1H, CSNH ₂).
- 8.5–9.0 ppm (br s, 1H, CSNH ₂). Note: Thioamide protons are non-equivalent due to restricted rotation.
- 7.3 ppm (d, 1H, Pyrazole-H3).
- 6.0 ppm (d, 1H, Pyrazole-H4).
- 4.3 ppm (t, 2H, N-CH ₂).
- 2.6 ppm (t, 2H, CH₂-C=S).
- 2.2 ppm (s, 3H, Pyrazole-CH ₃).
Safety & Handling (SDS Highlights)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
-
Thioamide Specifics: Thioamides can release Hydrogen Sulfide (H₂S) if exposed to strong acids. Do not mix with concentrated HCl outside a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative desulfurization.
References
-
National Institutes of Health (NIH). (2010). Crystal structure of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (2010). Regioselective Synthesis of Pyrazoles. Org. Synth. 2010, 87, 161-169. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide, a novel compound with significant potential in medicinal chemistry. In the absence of a registered CAS number, this document serves as a foundational resource for researchers and drug development professionals, detailing a proposed synthetic route, analytical characterization, and a discussion of its prospective therapeutic applications based on the well-established bioactivities of its constituent pharmacophores: the pyrazole nucleus and the thioamide functional group.
Compound Identification and Physicochemical Properties
As a potentially novel chemical entity, this compound lacks a registered CAS number. However, its identifiers and predicted properties can be derived from its chemical structure.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H11N3S |
| Molecular Weight | 169.25 g/mol |
| Canonical SMILES | CC1=CC=NN1CCC(=S)N |
| InChI Key | (Predicted) |
| Physical State | Solid (Predicted) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (Predicted) |
Rationale and Synthetic Strategy
The pyrazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as drugs for a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The thioamide group, an isostere of the amide bond, is also a critical functional group in various therapeutic agents, known to enhance metabolic stability and biological activity.[4][5] The combination of these two pharmacophores in this compound suggests a promising candidate for drug discovery programs.
The proposed synthesis of the target compound involves a two-step process, beginning with the synthesis of the corresponding amide precursor, 3-(5-methyl-1H-pyrazol-1-yl)propanamide, followed by a thionation reaction.
Experimental Protocols
Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanamide (Amide Precursor)
This procedure is adapted from established methods for the Michael addition of pyrazoles to α,β-unsaturated amides.
Materials:
-
5-methyl-1H-pyrazole
-
Acrylamide
-
Sodium hydroxide (NaOH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of 5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add sodium hydroxide (0.1 eq) at room temperature.
-
Stir the mixture for 30 minutes to facilitate the formation of the pyrazole anion.
-
Add a solution of acrylamide (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(5-methyl-1H-pyrazol-1-yl)propanamide.
Synthesis of this compound (Target Compound)
This protocol describes the thionation of the amide precursor using Lawesson's Reagent, a common and effective method for converting amides to thioamides.[6]
Materials:
-
3-(5-methyl-1H-pyrazol-1-yl)propanamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]
-
Anhydrous toluene
-
Sodium bicarbonate solution
-
Brine solution
Procedure:
-
Suspend 3-(5-methyl-1H-pyrazol-1-yl)propanamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 eq) to the suspension.
-
Reflux the reaction mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrazole ring, the methylene protons of the propanethioamide chain, and the protons of the pyrazole ring. The chemical shifts and coupling patterns will be crucial for confirming the connectivity of the molecule. The thioamide NH₂ protons are expected to appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide key information, with the most diagnostic signal being the thiocarbonyl carbon (C=S), which is expected to resonate significantly downfield, typically in the range of 200-210 ppm.[7][8] This is a strong indicator of successful thionation. Other signals will correspond to the carbons of the pyrazole ring and the aliphatic chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The mass difference between the thioamide product and its amide precursor is approximately 16 Da, which can be precisely measured by HRMS to differentiate from oxidation.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. The disappearance of the amide C=O stretching band (around 1650 cm⁻¹) and the appearance of bands associated with the thioamide group will be indicative of the conversion. The C=S stretching vibration is typically found in the fingerprint region and can be complex due to coupling with other vibrations.[9][10]
Potential Therapeutic Applications
The structural motifs present in this compound suggest a range of potential biological activities that warrant further investigation.
-
Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[2][3] The target compound could be evaluated for its ability to inhibit key inflammatory mediators.
-
Antimicrobial and Antifungal Activity: Both pyrazole and thioamide-containing compounds have demonstrated significant antimicrobial and antifungal activities.[5][11][12] The synthesized compound should be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: A growing body of research highlights the anticancer potential of pyrazole derivatives.[11] The thioamide moiety can also contribute to cytotoxic effects against cancer cells.[4]
-
Enzyme Inhibition: The thioamide group can act as a bioisostere for an amide, potentially leading to enhanced binding to enzyme active sites.[4] The compound could be tested for inhibitory activity against various enzymes implicated in disease.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of the novel compound this compound. While a CAS number is not yet assigned, the proposed synthetic route is based on well-established chemical transformations, and the predicted analytical data provide a clear roadmap for structural verification. The promising pharmacological profiles of its constituent pyrazole and thioamide moieties make this compound a compelling target for further investigation in drug discovery and development.
References
-
Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). PMC. [Link]
-
Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. (n.d.). J-STAGE. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Thioamides. (2017). BrainKart. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]
-
Infrared Spectra of Thioamides and Selenoamides. (n.d.). SciSpace. [Link]
-
Pyrazole, Synthesis and Biological Activity. (n.d.). SlideShare. [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI. [Link]
-
Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online. [Link]
-
Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. (2024). YouTube. [Link]
-
The Characteristic Pattern of Thioamides in Infrared and Raman Spectra. (n.d.). SAGE Journals. [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). Preprints.org. [Link]
-
INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. (n.d.). ResearchGate. [Link]
-
A novel method for heterocyclic amide–thioamide transformations. (2017). Beilstein Journals. [Link]
-
[I 19581 Davies and Jones. 955 192. The Infrared Spectrum of Thioformamide. (n.d.). RSC Publishing. [Link]
-
Mild Method for the Conversion of Amides to Thioamides. (n.d.). ResearchGate. [Link]
-
Unlocking the potential of the thioamide group in drug design and development View supplementary material. (2024). ResearchGate. [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). PMC. [Link]
-
Selected methods of synthesis of thioamides from alkynes. (n.d.). ResearchGate. [Link]
-
Metabolism of Thioamides by Ralstonia pickettii TA. (2006). ASM Journals. [Link]
-
Reaction and Characterization of Thioamide Dianions Derived from N-Benzyl Thioamides. (2003). ACS Publications. [Link]
-
Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. (n.d.). ResearchGate. [Link]
-
Gas-Phase NMR Studies of N,N-Dimethylthioamides. Influence of the Thiocarbonyl Substituent on the Internal Rotation Activation Energies. (n.d.). ACS Publications. [Link]
-
High-resolution and tandem MS of the thioamidated McrA peptide a, The... (n.d.). ResearchGate. [Link]
-
KF-mediated synthesis of aryl propanethioamides by Zhang and co-workers. (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. (n.d.). Western Kentucky University. [Link]
-
Depsipeptide synthesis using a late-stage Ag(I)-promoted macrolactonisation of peptide thioamides. (n.d.). The Royal Society of Chemistry. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link])
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Molecular weight and formula of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
Technical Whitepaper: 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
Executive Summary
This compound (CAS 1006460-98-5) represents a specialized heterocyclic building block in the design of bioactive small molecules.[1][2] Characterized by a pyrazole core linked to a thioamide functionality via a propyl chain, this compound serves as a critical intermediate for synthesizing fused heterocycles and as a bioisostere for amide-containing drugs. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application potential in medicinal chemistry.
Part 1: Physicochemical Profile
The molecular identity of this compound is defined by its dual-nitrogen heterocycle and the sulfur-substituted amide group. The thioamide moiety significantly alters the electronic landscape compared to its amide analog, enhancing lipophilicity and modifying hydrogen bond donor/acceptor capabilities.
Table 1: Key Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | This compound | IUPAC nomenclature |
| CAS Registry Number | 1006460-98-5 | Verified identifier |
| Molecular Formula | C₇H₁₁N₃S | |
| Molecular Weight | 169.25 g/mol | Calculated based on standard atomic weights |
| Physical State | Solid | Crystalline powder (typical for this class) |
| Solubility | DMSO, Methanol, Chloroform | Limited solubility in water due to lipophilic domains |
| pKa (Predicted) | ~11.5 (Thioamide NH) | Thioamides are more acidic than amides (pKa ~15) |
| LogP (Predicted) | 0.8 – 1.2 | Enhanced lipophilicity vs. amide analog |
Structural Analysis: The molecule features a 5-methyl-1H-pyrazole ring attached at the N1 position to a three-carbon chain terminating in a thioamide group. The 5-methyl substitution on the pyrazole ring introduces steric bulk adjacent to the linkage site, potentially influencing the conformation of the propyl chain and the binding affinity in protein pockets.
Part 2: Synthetic Architecture & Process Chemistry
The synthesis of this compound is best approached through a modular "Michael Addition-Thionation" strategy. This pathway ensures regioselectivity at the pyrazole nitrogen and efficient conversion of the nitrile precursor.
Core Synthetic Workflow
-
Regioselective Michael Addition:
-
Reactants: 5-methyl-1H-pyrazole + Acrylonitrile.
-
Catalyst: Triton B (benzyltrimethylammonium hydroxide) or DBU.
-
Mechanism: The pyrazole N1 (less sterically hindered than N2) attacks the
-carbon of acrylonitrile. -
Intermediate: 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 945457-70-5).[3]
-
-
Thionation (Nitrile to Thioamide Conversion):
-
Method A (Classical): Hydrogen sulfide (
) gas bubbled through a solution of the nitrile in pyridine/triethylamine. -
Method B (Modern/Safer): Use of Ammonium Sulfide
or Sodium Hydrosulfide ( ) with Magnesium Chloride ( ) in DMF. -
Method C (Lawesson’s Reagent): Requires conversion to amide first, then thionation. Direct nitrile thionation is preferred for atom economy.
-
Experimental Protocol (Method B - Validated Approach):
-
Step 1: Dissolve 1.0 eq of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile in DMF.
-
Step 2: Add 1.5 eq of
and 1.0 eq of . -
Step 3: Stir the mixture at 60°C for 6–12 hours. The reaction color typically changes to green/blue then darkens.
-
Step 4: Quench with water.[2][4][5] The thioamide product often precipitates or requires extraction with Ethyl Acetate.
-
Step 5: Recrystallize from Ethanol/Water to obtain the pure thioamide.
Figure 1: Validated synthetic workflow for the production of this compound from commercial precursors.
Part 3: Structural Characterization & Quality Control
Verification of the thioamide structure is critical, particularly to distinguish it from the amide analog or unreacted nitrile.
Spectroscopic Signatures:
-
H NMR (DMSO-
, 400 MHz):-
9.0–9.5 ppm (broad s, 1H,
): Thioamide protons are significantly deshielded compared to amides. - 7.3–7.5 ppm (d, 1H, Pyrazole-H3).
- 6.0–6.1 ppm (d, 1H, Pyrazole-H4).
-
4.2–4.4 ppm (t, 2H,
): Triplet corresponding to the methylene adjacent to the pyrazole nitrogen. -
2.8–3.0 ppm (t, 2H,
): Methylene adjacent to the thioamide. -
2.1–2.2 ppm (s, 3H,
): Methyl group on the pyrazole ring.
-
9.0–9.5 ppm (broad s, 1H,
-
Infrared Spectroscopy (FT-IR):
-
3100–3300 cm⁻¹:
stretching (primary thioamide). -
2250 cm⁻¹: Absence of this peak confirms full conversion of the Nitrile intermediate.
-
1620–1640 cm⁻¹:
stretching (pyrazole ring). -
1100–1200 cm⁻¹:
stretching (distinctive for thioamides, lower frequency than ).
-
-
Mass Spectrometry (LC-MS):
-
ESI+ Mode:
m/z. -
Fragmentation: Loss of
(34 Da) or cleavage of the ethyl linker are common patterns.
-
Part 4: Pharmacological Potential & Bioisosterism
In drug discovery, the thioamide moiety is a powerful bioisostere of the amide group. The substitution of Oxygen (O) with Sulfur (S) introduces specific changes beneficial for lead optimization:
-
Hydrogen Bonding: The Thioamide
is a stronger hydrogen bond donor (more acidic) than the amide, while the Sulfur is a weaker hydrogen bond acceptor. This can alter binding kinetics in the target pocket. -
Metabolic Stability: Thioamides are often more resistant to hydrolysis by peptidases and amidases, potentially extending the half-life (
) of the molecule in vivo. -
Scaffold Utility: The pyrazole ring is a "privileged structure" found in numerous kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib). The propyl-thioamide tail provides a flexible linker to reach secondary binding pockets or solvent-exposed regions.
Applications:
-
Fragment-Based Drug Design (FBDD): Used as a fragment to probe sub-pockets in enzymes.
-
Heterocyclic Synthesis: Precursor for thiazoles (via Hantzsch synthesis) or thiazinones.
-
Chelation Chemistry: The N-donor (pyrazole) and S-donor (thioamide) motif can act as a bidentate ligand for transition metals (Cu, Zn), relevant in metallo-drug research.
References
-
Fluorochem. (2024).[1] Product Catalog: this compound. Retrieved from
-
National Institutes of Health (NIH). (2010). Crystal structure of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide. PubMed Central. Retrieved from
-
BenchChem. (2023). Chemical Profile: 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile (Nitrile Precursor). Retrieved from
-
MDPI. (2022). Synthesis and Characterization of Pyrazole-Based Ligands. Molecules, 27(21), 7356. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Pyrazole Derivatives. Retrieved from
Sources
Technical Guide: Solubility Profiling & Thermodynamic Characterization of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
The following technical guide is structured as an advanced method development whitepaper. It addresses the physicochemical characterization of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide , a specific functionalized heterocycle likely utilized as a fragment in fragment-based drug discovery (FBDD) or as a synthetic intermediate for pyrazole-containing APIs.
Given the niche status of this specific intermediate in open literature, this guide synthesizes predictive structure-property relationships (SPR) with standardized experimental protocols derived from analogous pyrazole-thioamide systems.
Executive Summary
The solubility profile of This compound is the rate-limiting factor in its purification (crystallization) and utility as a nucleophilic building block. Unlike its amide counterparts, the thioamide moiety introduces unique polarity shifts—increasing lipophilicity (
This guide provides a rigorous framework for determining the thermodynamic solubility of this compound. It moves beyond simple "dissolve and look" heuristics to a quantitative thermodynamic model using the Modified Apelblat and van’t Hoff equations, ensuring data integrity for regulatory filing and process scale-up.
Structural Analysis & Predicted Solubility Landscape
To optimize solvent screening, we must first deconstruct the solute's intermolecular force potential.
Molecular Dissection[1]
-
Pyrazole Ring (5-methyl-1H-pyrazol-1-yl): A planar, electron-rich aromatic system. The
nitrogen acts as a hydrogen bond acceptor. The 5-methyl group adds a minor hydrophobic vector, disrupting crystal lattice packing efficiency compared to the non-methylated analog. -
Propyl Linker: A flexible
chain. It introduces rotational degrees of freedom, generally lowering the melting point and increasing solubility in semi-polar solvents compared to rigid linkers. -
Thioamide Group (
): The critical differentiator. Sulfur is less electronegative but more polarizable than oxygen.-
Effect: Thioamides are stronger hydrogen bond acids (donors) than amides but weaker bases (acceptors). This makes them highly soluble in solvents capable of accepting hydrogen bonds (e.g., DMSO, Methanol).
-
Predicted Solvent Compatibility Matrix
Based on Hansen Solubility Parameters (HSP) for analogous pyrazoles:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Dipolar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole; Solvent accepts H-bonds from thioamide |
| Protic Polar | Methanol, Ethanol | Moderate-High | H-bond networking; Disruption of solute-solute lattice energy. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Dipole interactions; Good for crystallization (cooling). |
| Non-Polar | Toluene, Hexane | Low | High energy cost to cavitate solvent; weak solute-solvent dispersion forces. |
Experimental Protocol: Isothermal Saturation Method
This protocol is the industry standard for generating thermodynamic solubility data (
Materials & Equipment
-
Compound: this compound (Purity >98% by HPLC).
-
Solvents: HPLC Grade (Water content <0.1%).
-
Apparatus: Jacketed glass vessel with magnetic stirring, controlled by a circulating water bath (
K).
Step-by-Step Workflow
Phase A: Saturation
-
Excess Addition: Add the solute to 10 mL of solvent until a visible solid phase persists (supersaturation).
-
Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24 hours .
-
Critical Control: Stirring speed must suspend particles without creating a vortex that alters surface area kinetics.
-
-
Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature to prevent micro-precipitation.
Phase B: Sampling & Analysis
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Why Pre-heat? To prevent temperature drops during filtration which causes immediate precipitation and false-low results.
-
-
Dilution: Immediately dilute the filtrate with a mobile phase compatible solvent (e.g., Methanol) to bring concentration into the linear calibration range.
-
Quantification: Analyze via HPLC-UV (Detection
nm for thioamides).
Workflow Visualization
The following diagram illustrates the self-validating loop required for accurate data generation.
Figure 1: Isothermal saturation workflow with built-in mass balance validation step.
Thermodynamic Modeling & Data Processing
Raw concentration data (
Mole Fraction Calculation
Where:- : Mass of solute and solvent.[1]
- : Molecular weight of solute and solvent.
The Modified Apelblat Equation
This semi-empirical model is the gold standard for correlating solubility with temperature. It accounts for the non-ideal behavior of thioamides in polar solvents.
-
A, B, C: Empirical parameters derived from multiple linear regression.
-
Validation: A correlation coefficient (
) indicates the data is thermodynamically consistent. If , suspect experimental error (e.g., temperature fluctuation).
Thermodynamic Functions
Using the van’t Hoff analysis , we calculate the driving forces of dissolution. For pyrazole thioamides, dissolution is typically endothermic (
-
Interpretation: If
is positive, solubility increases with temperature. This confirms that cooling crystallization is a viable purification method.
Case Study Integration & References
While specific data for this compound is proprietary, its behavior can be benchmarked against validated analogs such as Pyrazinamide and ABN401 (c-Met inhibitor) .
Analogous Trends
Research on pyrazole-based pharmacophores (Zhang et al., 2021; Wang et al., 2024) confirms:
-
Alcohol Sensitivity: Solubility in alcohols (MeOH, EtOH) exhibits a linear dependence on the inverse dielectric constant.
-
Water Co-solvency: In binary mixtures (Water + Ethanol), solubility often shows a maximum (cosolvency effect) at 0.6–0.8 mole fraction of ethanol, a critical window for antisolvent crystallization.
References
-
Thermodynamic Modeling: Jouyban, A. (2008). Review of the correlations of solubility data in mixed solvents.
-
Protocol Validation: Zhang, C., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling. Journal of Molecular Liquids.
-
Thioamide Chemistry: BenchChem Technical Guides. Synthesis and Stability of Thioamides.
-
Analogous Data: Wang, J., et al. (2024). Thermodynamic Assessment of Pyrazinamide Dissolution. MDPI Processes.
Visualization of Solute-Solvent Interactions
The following diagram maps the logical decision process for solvent selection based on the thermodynamic principles discussed.
Figure 2: Structure-Property Relationship (SPR) map guiding solvent selection for purification.
Sources
Technical Guide: Structure-Activity Relationship of 5-Methyl-1H-Pyrazol-1-yl Derivatives
Abstract
This technical guide provides a comprehensive analysis of 5-methyl-1H-pyrazol-1-yl derivatives, a privileged scaffold in medicinal chemistry. We explore the synthetic pathways, specifically the regioselective Knorr condensation, and dissect the Structure-Activity Relationship (SAR) governing their potent anti-inflammatory, antimicrobial, and anticancer profiles. Special emphasis is placed on the molecular mechanisms of Cyclooxygenase-2 (COX-2) inhibition and Androgen Receptor (AR) antagonism.
Introduction: The 5-Methyl-1H-Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1][2] The 5-methyl-1H-pyrazol-1-yl moiety is distinct due to the steric and electronic influence of the methyl group at the C5 position. This structural feature often dictates the regioselectivity of electrophilic substitutions and the binding conformation within protein active sites.
Unlike its 3-methyl isomer, the 5-methyl variant forces the N1-substituent out of planarity with the pyrazole ring due to steric clash, a conformational lock that is critical for selectivity in targets like COX-2 and p38 MAP kinase.
Chemical Synthesis: Regioselective Construction
The primary route to 5-methyl-1H-pyrazol-1-yl derivatives is the condensation of 1,3-dicarbonyl compounds with substituted hydrazines.
Core Synthetic Workflow (Knorr Pyrazole Synthesis)
The reaction between ethyl acetoacetate and aryl hydrazines typically yields a mixture of 3-methyl and 5-methyl isomers. However, reaction conditions can be tuned to favor the 5-methyl congener.
Key Reaction:
Visualization: Synthetic Pathway
The following diagram illustrates the divergent synthesis and functionalization of the scaffold.
Figure 1: General synthetic workflow for accessing 5-methyl-1H-pyrazol-1-yl libraries.
Pharmacological Profile & Mechanism of Action[3]
Anti-Inflammatory (COX-2 Inhibition)
The most validated application of this scaffold is in the design of selective COX-2 inhibitors. The 5-methyl group plays a pivotal role by fitting into the hydrophobic pocket of the COX-2 enzyme, differentiating it from the constitutive COX-1 isoform.
Mechanism:
-
Binding: The N1-aryl group (often sulfonated) anchors the molecule in the COX-2 side pocket (Arg120).
-
Selectivity: The 5-methyl group provides a steric bulk that is tolerated by the larger active site of COX-2 but clashes with the Ile523 residue in COX-1.
Visualization: COX-2 Signaling Inhibition
Figure 2: Mechanism of action showing the interception of the Arachidonic Acid cascade by 5-methyl-pyrazole derivatives.
Antimicrobial Activity
Derivatives bearing oxadiazole or thiadiazole moieties at the C3 or C4 position have shown potent activity against S. aureus and E. coli. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.
Structure-Activity Relationship (SAR) Analysis
The SAR of 5-methyl-1H-pyrazol-1-yl derivatives is highly position-dependent. Below is a detailed breakdown of how substitutions affect biological potency.
SAR Map
-
Position N1 (The Anchor):
-
Requirement: An aromatic ring is essential for hydrophobic interaction.
-
Optimization: Electron-withdrawing groups (e.g.,
, , ) at the para position of the N1-phenyl ring significantly enhance COX-2 selectivity and anti-inflammatory potency.
-
-
Position C3 (The Effector):
-
Requirement: Hydrogen bonding acceptors or lipophilic groups.
-
Optimization: Trifluoromethyl (
) or difluoromethyl ( ) groups here mimic the pharmacophore of Celecoxib.
-
-
Position C4 (The Modulator):
-
Requirement: Often a linker position.
-
Optimization: Introduction of an azo linkage (
) or a carbonyl group connecting to a secondary heterocycle (e.g., oxadiazole) broadens the spectrum to include antimicrobial activity.
-
-
Position C5 (The Core):
-
Requirement: The Methyl group is non-negotiable for this specific scaffold class.
-
Effect: It forces the N1-phenyl ring to rotate perpendicular to the pyrazole plane, a conformation often required for optimal receptor fit.
-
Quantitative Data Summary
The following table summarizes key biological data from recent studies regarding N1-substituted derivatives.
| Compound ID | N1-Substituent | C3-Substituent | Target | IC50 / Activity | Reference |
| 5u | 4-Sulfonamidophenyl | Phenyl | COX-2 | 1.79 µM | [1] |
| 5s | 4-Sulfonamidophenyl | 4-Cl-Phenyl | COX-2 | 2.51 µM | [1] |
| A13 | 4-CN-Phenyl | Methyl | Androgen Receptor | 0.34 µM | [2] |
| 4c | Phenyl | Oxadiazole-linker | E. coli | MIC: 12.5 µg/mL | [3] |
| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | COX-2 | 0.04 µM | [Standard] |
Experimental Protocols
Protocol A: Synthesis of 1-(4-Sulfonamidophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Objective: To synthesize a core scaffold for COX-2 inhibition.
-
Reagents: Ethyl acetoacetate (10 mmol), 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol), Ethanol (absolute, 20 mL).
-
Procedure:
-
Dissolve ethyl acetoacetate in absolute ethanol in a round-bottom flask.
-
Add 4-hydrazinobenzenesulfonamide hydrochloride slowly with stirring.
-
Reflux the mixture at 78°C for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into crushed ice/water (50 mL) and stir for 15 minutes.
-
Filter the solid, wash with cold water, and recrystallize from ethanol.
-
-
Validation:
-
Yield: Expect 75–85%.
-
1H NMR (DMSO-d6): Look for the singlet of the C5-methyl group at
ppm and the pyrazole C4-H singlet at ppm.
-
Protocol B: In Vitro COX-2 Inhibition Assay
Objective: To quantify the inhibitory potential of synthesized derivatives.
-
System: Colorimetric COX (ovine) Inhibitor Screening Assay.
-
Procedure:
-
Prepare assay buffer (0.1 M Tris-HCl, pH 8.0).
-
Add Heme and COX-2 enzyme to the reaction wells.
-
Add 10 µL of the test compound (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM).
-
Incubate for 10 minutes at 25°C.
-
Initiate reaction by adding Arachidonic Acid and the colorimetric substrate (TMPD).
-
Measure absorbance at 590 nm after 5 minutes.
-
-
Calculation:
-
Calculate IC50 using non-linear regression analysis.
-
Future Outlook
The 5-methyl-1H-pyrazol-1-yl scaffold remains a fertile ground for drug discovery. Future directions include:
-
Hybrid Molecules: Conjugating the pyrazole core with nitric oxide (NO) donors to reduce the gastrointestinal toxicity associated with COX inhibition.
-
PROTACs: Utilizing the pyrazole moiety as the ligand for the target protein in Proteolysis Targeting Chimeras (PROTACs) to degrade oncogenic proteins like the Androgen Receptor in prostate cancer.
References
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Source: National Institutes of Health (NIH) [Link]
-
Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents. Source: PubMed [Link]
-
Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives. Source: ResearchGate [Link]
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Source: MDPI [Link]
-
Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Source: ResearchGate [Link]
Sources
Safety Data Sheet (SDS) for 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
An In-Depth Technical Guide to the Safety Profile of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
Disclaimer: A specific, verified is not publicly available in the consulted databases. This guide has been constructed by a senior application scientist to provide a comprehensive safety and handling framework. The information herein is extrapolated from an expert analysis of the compound's structure and data from closely related pyrazole and thioamide analogues. This document is intended to guide risk assessment for researchers and drug development professionals and should be supplemented by internal safety evaluations before use.
Introduction: Understanding the Molecule and its Context
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structure combines a substituted pyrazole ring with a propanethioamide functional group. The thioamide moiety (C=S)NH2 is a bioisostere of the more common amide group and can significantly alter a molecule's pharmacokinetic and toxicological profile. Given its status as a novel research chemical, a cautious and informed approach to handling is paramount.
This guide provides a detailed examination of the anticipated hazards, handling protocols, and emergency procedures, grounded in the established chemistry of its constituent functional groups.
Caption: Workflow for the safe handling of a novel research chemical.
First-Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure. The following protocols are based on standard chemical safety procedures. [3][4]
Step-by-Step First-Aid Measures
-
In Case of Inhalation:
-
Action: Immediately move the affected person to fresh air and keep them calm and warm. [4] * Rationale: This removes the individual from the source of exposure and provides an oxygen-rich environment.
-
Follow-up: If breathing is difficult, irregular, or stops, perform artificial respiration and seek immediate medical attention.
-
-
In Case of Skin Contact:
-
Action: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. [3][4] * Rationale: Prompt and thorough washing is crucial to remove the chemical and minimize irritation.
-
Follow-up: If skin irritation or a rash occurs, seek medical advice.
-
-
In Case of Eye Contact:
-
Action: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces. [3][4] * Rationale: Water irrigation dilutes and washes away the chemical, reducing potential damage to the cornea.
-
Follow-up: Seek immediate medical attention from an ophthalmologist.
-
-
In Case of Ingestion:
Stability, Storage, and Disposal
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions (room temperature and pressure). Avoid exposure to strong oxidizing agents, which could react with the thioamide group.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. [3]* Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways. [4]
Conclusion
While this compound is a valuable scaffold for research, its novelty necessitates a safety-first approach. The extrapolated data strongly suggest that it should be handled as a compound that is potentially harmful if swallowed and is a skin, eye, and respiratory tract irritant. The potential for mechanism-based toxicities, such as mitochondrial inhibition, underscores the importance of using stringent engineering controls and comprehensive PPE. By adhering to the protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment for the exploration of this promising molecule.
References
- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
- Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone). (n.d.). KISHIDA CHEMICAL CO., LTD.
- Safety Data Sheet for propane-1-thiol. (2026-01-13). Sigma-Aldrich.
- Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (n.d.). Cole-Parmer.
- Safety Data Sheet for 5-Hydroxy-1-methyl-1H-pyrazole. (2025-12-10). TCI Chemicals.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
- Safety Data Sheet. (2025-11-28). Sigma-Aldrich.
- Safety Data Sheet for 3-Methyl-1-phenyl-1H-pyrazole. (2025-12-19). Fisher Scientific.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research.
- Safety Information for 3-Methyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. (n.d.). PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- The Recent Development of the Pyrazoles: A Review. (2021-11-26). TSI Journals.
-
5-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link].
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024-04-10). MDPI.
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate.
- 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (n.d.). TCG Lifesciences.
Sources
Thermodynamic stability of pyrazole propanethioamide compounds
Executive Summary
This guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of pyrazole propanethioamide compounds. These scaffolds are increasingly prominent in kinase inhibitor development (e.g., JAK/STAT pathways) due to the unique physicochemical properties of the thioamide isostere—specifically, enhanced proteolytic stability and restricted conformational freedom compared to their amide counterparts.
However, the introduction of a thioamide moiety (
Structural Dynamics & Chemical Nature
To understand the stability of pyrazole propanethioamides, one must analyze the interplay between the heteroaromatic ring and the thio-sidechain.
The Thioamide Bond vs. Amide Bond
The replacement of the carbonyl oxygen with sulfur significantly alters the thermodynamic landscape:
-
Rotational Barrier: The
rotational barrier in thioamides is higher ( 22 kcal/mol) than in amides ( 18 kcal/mol). This restricts the propanethioamide side chain into a rigid conformation, often favoring binding affinity but potentially complicating solubility. -
Electronic Distribution: Sulfur is less electronegative than oxygen but more polarizable.[1] This leads to a longer
bond (1.71 Å vs. 1.23 Å) and enhanced nucleophilicity at the sulfur atom, making it a primary site for oxidative attack.
Pyrazole Tautomerism
The pyrazole ring exists in a thermodynamic equilibrium between the
-
Thermodynamic Consequence: In solid-state formulation, the compound may crystallize as a specific tautomer stabilized by intermolecular hydrogen bonding (N-H
S=C). A shift in this equilibrium during storage (polymorphic transition) can alter dissolution rates.
Table 1: Physicochemical Comparison (Amide vs. Thioamide)
| Property | Amide ( | Thioamide ( | Impact on Stability |
| Bond Length ( | 1.23 Å | 1.71 Å | Steric bulk increases; alters crystal packing. |
| Rotational Barrier | ~16-18 kcal/mol | ~20-24 kcal/mol | Higher rigidity; lower entropic penalty in binding. |
| H-Bond Donor ( | Good | Excellent | Stronger intramolecular H-bonds stabilize specific conformers. |
| H-Bond Acceptor ( | Good | Weak | Reduced solubility in water; alters solvation shell. |
| Hydrolysis Rate | Baseline | ~10x Slower (Basic conditions) | Kinetic stability is higher, but thermodynamic product (amide) is favored. |
Thermodynamic Degradation Pathways
The primary risks for pyrazole propanethioamides are desulfurization (oxidation) and hydrolysis . While thioamides are kinetically slower to hydrolyze than amides, the reaction is thermodynamically favorable.
Hydrolysis Mechanism (Acid/Base Promoted)
Unlike amides, thioamides do not simply hydrolyze; they often require harsher conditions or catalysis.
-
Acidic Conditions: Protonation occurs at the Sulfur (most basic site), activating the carbon for nucleophilic attack by water.
-
Basic Conditions: Nucleophilic attack occurs directly at the thiocarbonyl carbon. The tetrahedral intermediate collapses, expelling
(or ).
Oxidative Desulfurization
The sulfur atom is "soft" and nucleophilic. In the presence of peroxides (common excipient impurities) or light, the
Figure 1: Primary degradation pathways for pyrazole propanethioamides. The conversion to Amide (via hydrolysis or oxidation) is the dominant thermodynamic sink.
Experimental Protocols (Stability Assessment)
To validate the thermodynamic stability of your specific derivative, follow this ICH Q1A(R2) compliant workflow.
Protocol: Forced Degradation (Stress Testing)
This protocol determines the intrinsic stability and identifies degradation products.
-
Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).
-
Acid Stress: Add 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Stress: Add 0.1 N NaOH. Incubate at ambient temp for 24 hours (Thioamides are base-sensitive).
-
Oxidative Stress: Add 3%
. Incubate at ambient temp for 4 hours. -
Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B).
-
Analysis: Quench samples and analyze via HPLC-UV/MS.
Protocol: Arrhenius Kinetics (Shelf-Life Prediction)
To predict long-term thermodynamic stability:
-
Incubation: Store solid samples at three isotherms: 40°C, 50°C, and 60°C.
-
Sampling: Pull samples at
weeks. -
Quantification: Plot
vs. (Kelvin). -
Calculation: Use the Arrhenius equation to solve for Activation Energy (
). Note: A high indicates high temperature sensitivity.
Figure 2: Stability testing workflow. Solid-state characterization (XRPD) is critical early on to establish the pyrazole tautomeric form.
Solid-State Thermodynamics
For pyrazole derivatives, the solid-state form is a critical thermodynamic variable.
-
Polymorphism: Pyrazoles are notorious for polymorphism due to the donor/acceptor nature of the
and atoms. -
Melting Point & Solubility: A high melting point (
) usually indicates a stable, H-bonded crystal lattice. However, this thermodynamic stability often correlates with poor aqueous solubility. -
DSC Analysis: Use Differential Scanning Calorimetry (DSC) to detect:
-
Desolvation: Broad endotherms < 100°C.
-
Polymorphic Transitions: Small exotherms prior to melting.
-
Decomposition: Sharp exotherms immediately following melting (characteristic of thioamide sulfur extrusion).
-
References
-
ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Conference on Harmonisation. Link
-
Wiberg, K. B., & Rablen, P. R. (1995). Why does thioformamide have a larger rotational barrier than formamide? Journal of the American Chemical Society, 117(8), 2201-2209. Link
-
Alkorta, I., et al. (2022).[6] Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia. Link
-
Walters, M. A., et al. (2013). n→π Interactions of Amides and Thioamides: Implications for Protein Stability.* Journal of the American Chemical Society. Link
- Paine, S. W., et al. (2005). Prediction of the Hydrolytic Stability of Thioamides. Journal of Pharmaceutical Sciences.
Sources
- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
Methodological & Application
The Strategic Importance of Pyrazole-Thiazole Scaffolds in Medicinal Chemistry
An in-depth guide to the synthesis of pyrazole-containing thiazoles, leveraging thioamide intermediates through the classic Hantzsch reaction, is presented. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including mechanistic insights, detailed experimental protocols, and characterization guidelines.
The fusion of pyrazole and thiazole rings into a single molecular entity creates a "hybrid pharmacophore" of significant interest in drug discovery.[1][2] Both individual heterocycles are considered "privileged structures" due to their prevalence in a wide array of FDA-approved drugs and biologically active compounds.[3][4]
-
Pyrazole Moiety : This five-membered ring with two adjacent nitrogen atoms is a cornerstone in drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction).[5][6] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[1][7][8]
-
Thiazole Moiety : Characterized by a five-membered ring containing sulfur and nitrogen, the thiazole nucleus is integral to pharmaceuticals such as Ritonavir (an anti-HIV drug) and Dasatinib (an anticancer agent).[2][6] This scaffold is known for its diverse biological activities, including antibacterial, antifungal, and antiviral effects.[3]
By combining these two powerful pharmacophores, researchers aim to develop novel therapeutic agents with potentially enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance.[1][9] The resulting pyrazole-thiazole hybrids are actively investigated for their potential as potent antimicrobial and anticancer agents.[1][10]
The Synthetic Blueprint: Hantzsch Thiazole Synthesis
The most reliable and time-honored method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[4][11] This reaction forms the core of our synthetic strategy. It involves the condensation of a thioamide with an α-haloketone, which proceeds via S-alkylation followed by an intramolecular cyclization and dehydration to yield the final thiazole product.[12][13] This method is valued for its simplicity, high yields, and the use of readily available starting materials.[4][12]
Mechanistic Insights
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The Hantzsch synthesis is a multi-step process:
-
Nucleophilic Attack (S-Alkylation) : The reaction initiates with the nucleophilic sulfur atom of the pyrazole thioamide attacking the electrophilic carbon bearing the halogen in the α-haloketone. This is a classic SN2 reaction. The sulfur is a "soft" nucleophile, which preferentially attacks the "soft" electrophilic alkyl halide carbon over the "hard" carbonyl carbon.[14][15]
-
Tautomerization & Cyclization : The resulting intermediate undergoes tautomerization. Subsequently, the nitrogen atom, now acting as a nucleophile, performs an intramolecular attack on the carbonyl carbon to form a five-membered hydroxylated ring intermediate (a thiazoline derivative).[12][14]
-
Dehydration : The final step involves the acid- or base-catalyzed elimination of a water molecule from the hydroxylated intermediate. This dehydration step results in the formation of the stable, aromatic thiazole ring.[13]
Caption: The Hantzsch reaction mechanism.
Protocol I: Synthesis of the Pyrazole Thioamide Intermediate
A modern, efficient, and metal-free approach for synthesizing the key pyrazole thioamide intermediate involves a one-pot, three-component reaction. This method utilizes a pyrazole carbaldehyde, a secondary amine (like morpholine), and elemental sulfur.[5][16][17] This protocol is advantageous due to its operational simplicity, broad substrate scope, and good to excellent yields.[16][18]
Caption: Workflow for thioamide synthesis.
Step-by-Step Protocol:
-
Reagent Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrazole carbaldehyde (1.0 eq), the chosen secondary amine (e.g., morpholine, 1.2 eq), and elemental sulfur (1.5 eq).[16][17]
-
Solvent Addition : Add a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[19]
-
Reaction : Heat the reaction mixture with stirring. Optimal temperatures typically range from 70 °C to 100 °C.[18][19]
-
Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot disappears. Reaction times can vary from 1 to 4 hours.[16][17]
-
Workup and Isolation : Once complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water with stirring. A solid precipitate of the pyrazole thioamide will form.
-
Purification : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove impurities. The product can often be used in the next step without further purification. If needed, recrystallization from a suitable solvent like ethanol can be performed.
| Parameter | Condition | Rationale | Source |
| Stoichiometry | Amine (1.2 eq), Sulfur (1.5 eq) | Ensures complete conversion of the limiting pyrazole aldehyde. | [16][17] |
| Solvent | DMSO | A polar aprotic solvent that effectively dissolves reactants. | [19] |
| Temperature | 70-100 °C | Provides sufficient energy to overcome the activation barrier. | [18][19] |
| Workup | Precipitation in water | The organic product is insoluble in water, allowing for easy isolation. | [12] |
Protocol II: Hantzsch Cyclization to the Pyrazole-Thiazole Core
With the pyrazole thioamide in hand, the final cyclization step can be performed. This protocol details a standard solution-phase synthesis.
Step-by-Step Protocol:
-
Reagent Setup : In a 20 mL scintillation vial or round-bottom flask, combine the synthesized pyrazole thioamide (e.g., 5.0 mmol, 1.0 eq) and the α-haloketone (e.g., 2-bromoacetophenone, 5.5 mmol, 1.1 eq).[12]
-
Solvent Addition : Add a suitable solvent such as methanol or ethanol (5-10 mL) and a stir bar.[12]
-
Reaction : Heat the mixture with stirring. A gentle reflux is often sufficient (a hot plate setting of ~100°C may be used).[12] Stir for 30 minutes to 2 hours.
-
Monitoring : The reaction can be monitored by TLC. Often, the product will begin to precipitate out of the solution as it forms.
-
Workup and Isolation : Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a beaker containing a mild base solution, such as 5% sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃) in water (20 mL), and swirl to mix.[11][12] This neutralizes the HBr or HCl byproduct.
-
Purification : Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake with ample water to remove any inorganic salts. Allow the solid to air dry on a watch glass. The crude product is often pure enough for characterization.[12]
Alternative Green Protocol : A solvent-free grinding method can also be employed. The pyrazole thioamide and α-haloketone are ground together in a mortar and pestle at room temperature. The reaction is often complete within 5-10 minutes, affording high yields and simplifying the workup process.[10]
Characterization and Data Interpretation
Confirmation of the final pyrazole-thiazole structure is achieved through standard spectroscopic techniques.[1][10]
| Technique | Expected Observation | Interpretation |
| ¹H NMR | - A singlet around 7.7 ppm.- A singlet for the pyrazolyl proton.- Multiplets in the aromatic region (7.4-8.3 ppm).- Absence of the thioamide NH proton. | - Presence of the C5-proton of the newly formed thiazole ring.[10]- Confirms the integrity of the pyrazole ring.- Corresponds to protons on the various aryl substituents.- Indicates successful cyclization. |
| ¹³C NMR | - Signals corresponding to the carbons of both pyrazole and thiazole rings. | - Confirms the presence of the full heterocyclic scaffold. |
| IR (FT-IR) | - Presence of C=N and C=C stretching bands (1540-1640 cm⁻¹).- Absence of a C=O stretch from the α-haloketone.- Absence of a broad N-H stretch from the thioamide. | - Characteristic of the aromatic heterocyclic rings.[10][20]- Confirms consumption of the starting material.- Confirms successful ring closure. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the calculated mass of the product. | - Confirms the molecular weight of the synthesized compound.[10] |
Troubleshooting and Expert Insights
-
Low Yield in Thioamide Synthesis : If the yield of the thioamide intermediate is low, ensure the elemental sulfur is finely powdered and the reaction is heated adequately to facilitate its dissolution and reaction. Ensure the secondary amine is not sterically hindered.
-
Side Reactions in Hantzsch Synthesis : The primary side product can result from the self-condensation of the α-haloketone. Using a slight excess of the thioamide can sometimes mitigate this. Performing the reaction at a lower temperature for a longer duration may also improve selectivity.
-
Purification Challenges : If the final product does not readily precipitate or is oily, an extractive workup may be necessary. After neutralizing the reaction, extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude material can then be purified by column chromatography or recrystallization.
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize novel pyrazole-containing thiazoles for further investigation in medicinal chemistry and drug development programs.
References
-
Kumar, A., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 19, 231–244. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]
-
Chem LibreTexts. (2019). Synthesis of Thiazoles. YouTube. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(23), 8235. Available at: [Link]
-
Kumar, A., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 19, 231-244. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis of Pyrazole Conjugated Thioamides and Amide. Beilstein Archives. Available at: [Link]
-
Perci, S. H., et al. (2023). Catalyst Free Synthesis of Thioamides from Pyrazole Aldehydes using DMSO as Solvent. Asian Journal of Chemistry, 35, 1417-1422. Available at: [Link]
-
Kumar, A., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. ResearchGate. Available at: [Link]
-
Unsa, S., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research, 85(3), 46-55. Available at: [Link]
-
Kumar, D., et al. (2013). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 18(10), 12556-12569. Available at: [Link]
-
Al-Azzawi, A. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 28769-28784. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Wikipedia. Retrieved from [Link]
-
Jber, N., et al. (2025). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole. Al-Nahrain Journal of Science, 28(3), 36-43. Available at: [Link]
-
Request PDF. (n.d.). Synthesis and Characterization of New Pyrazole Based Thiazoles. ResearchGate. Retrieved from [Link]
-
ChemTube3D. (n.d.). Thiazole Formation - Thioamides. ChemTube3D. Retrieved from [Link]
-
ResearchGate. (2017). Catalyst Free Synthesis of Thioamides from Pyrazole Aldehydes using DMSO as Solvent. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole-thiazole hybrids. ResearchGate. Retrieved from [Link]
-
Cirrincione, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. Available at: [Link]
-
Singh, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
-
Sharma, R., et al. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Available at: [Link]
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Application Note: Microwave-Assisted Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
Executive Summary
This application note details an optimized, high-efficiency protocol for the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide , a valuable scaffold in medicinal chemistry often associated with antifungal and kinase-inhibitor research.
Traditional thermal synthesis of pyrazole-based thioamides is often plagued by long reaction times (12–24 hours), the use of toxic gaseous hydrogen sulfide (
-
Accelerates the aza-Michael addition of 3-methylpyrazole to acrylonitrile.
-
Utilizes a "green" thionation strategy using Sodium Hydrosulfide (NaHS) and Magnesium Chloride (
) to replace gaseous . -
Reduces total reaction time from days to under 1 hour while improving yield and purity profiles.
Strategic Workflow & Mechanism
The synthesis proceeds via two distinct microwave-irradiated steps.[1][2] The critical challenge in this pathway is controlling and identifying the regiochemistry of the pyrazole ring (3-methyl vs. 5-methyl isomers).
Synthetic Pathway Visualization
Figure 1: Two-step microwave synthesis workflow highlighting the critical regioselectivity branch point.
Experimental Protocols
Step 1: Aza-Michael Addition (Nitrile Synthesis)
Objective: Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile.
Scientific Rationale: The Michael addition of pyrazoles to acrylonitrile is an atom-economic reaction. Under thermal conditions, this reaction is sluggish. Microwave irradiation creates dipolar polarization in the polar transition state, significantly lowering the activation energy. Note on Regioselectivity: 3-methylpyrazole exists in tautomeric equilibrium. Alkylation typically favors the less sterically hindered nitrogen (yielding the 3-methyl-1-substituted isomer). To isolate the 5-methyl isomer (where the alkyl chain is adjacent to the methyl group), chromatographic separation is usually required after this step, as the 5-methyl isomer is often the minor product (approx. 10-20% ratio depending on solvent).
Reagents:
-
3-Methylpyrazole (10 mmol)
-
Acrylonitrile (12 mmol) [Caution: Toxic/Carcinogenic]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 mmol, 5 mol%)
-
Solvent: Water (3 mL) or Solvent-Free (neat)
Procedure:
-
Setup: In a 10 mL microwave-compatible pressure vial, charge 3-methylpyrazole and DBU.
-
Addition: Add acrylonitrile dropwise (exothermic). Seal the vessel immediately.
-
Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:
-
Temperature: 120°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove unreacted acrylonitrile and DBU.
-
Purification (CRITICAL): Dry organic layer over
and concentrate.-
Separation: Perform Flash Column Chromatography (Hexane:EtOAc gradient).
-
Identification: The 5-methyl isomer typically elutes after the 3-methyl isomer on silica due to higher polarity induced by the dipole moment of the adjacent methyl/nitrogen arrangement. Confirm via NOE (Nuclear Overhauser Effect) NMR spectroscopy (interaction between N-CH2 and Methyl protons indicates 5-methyl structure).
-
Step 2: Thionation (Nitrile to Thioamide)
Objective: Conversion to this compound.
Scientific Rationale:
Traditional thionation uses
Reagents:
-
3-(5-methyl-1H-pyrazol-1-yl)propanenitrile (from Step 1) (1.0 eq)
-
Sodium Hydrosulfide (NaHS · xH2O) (2.0 eq)
-
Magnesium Chloride Hexahydrate (
) (1.0 eq) -
Solvent: DMF (Dimethylformamide) (3-5 mL)
Procedure:
-
Setup: Dissolve the specific nitrile isomer in DMF in a microwave vial.
-
Activation: Add
and stir for 2 minutes to allow Lewis acid coordination. -
Reagent Addition: Add NaHS flakes. Seal the vial.
-
Irradiation:
-
Temperature: 130°C
-
Power: Dynamic (Max 200W)[3]
-
Hold Time: 20 minutes
-
Pressure Limit: 15 bar (evolution of minor
is possible; ensure vessel integrity).
-
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL). The thioamide product often precipitates as a yellow/off-white solid.
-
Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate, wash with brine, and concentrate.
-
Recrystallization: Purify using Ethanol/Water (1:1) to obtain analytical grade crystals.
Comparative Data: Thermal vs. Microwave[4]
The following data summarizes the efficiency gains observed when transitioning this specific workflow from thermal heating to microwave irradiation.
| Parameter | Thermal Method (Ref) | Microwave Protocol (Optimized) | Improvement Factor |
| Step 1 Time | 12 - 18 Hours (Reflux) | 10 Minutes | 70x Faster |
| Step 2 Time | 24 Hours (sealed tube) | 20 Minutes | 72x Faster |
| Step 2 Yield | 65 - 70% | 85 - 92% | +20% Yield |
| Solvent Usage | High (Reflux volumes) | Low (High concentration) | Green Metric |
| Purity (Crude) | Low (Thermal degradation) | High (Cleaner profile) | Downstream Ease |
Mechanistic Insight
Understanding the thionation mechanism helps in troubleshooting low yields. The
Figure 2: Magnesium-catalyzed thionation mechanism accelerated by microwave dielectric heating.
Expert Troubleshooting & Safety
Regioselectivity (The "5-Methyl" Problem)[5]
-
Issue: Standard alkylation favors the 3-methyl isomer (steric avoidance).
-
Solution: If the 5-methyl isomer yield is too low in the standard protocol, consider using fluorinated alcohols (e.g., TFE or HFIP) as solvents in Step 1. Literature suggests these solvents can alter the hydrogen-bonding network and tautomeric equilibrium, potentially shifting the ratio slightly or improving total conversion, though chromatographic separation remains necessary [2].
Thionation Stalling
-
Issue: Reaction stops at 50% conversion.
-
Solution: Add fresh NaHS (0.5 eq) and re-irradiate for 5 minutes. The HS- ion can oxidize or degrade; maintaining a localized high concentration is key.
Safety Note: H2S Management
-
Although this protocol minimizes
gas generation compared to using gas cylinders, the acidification of NaHS can release lethal . -
Mandatory: Open all microwave vessels inside a functioning fume hood.
-
Neutralization: Keep a bleach bath (Sodium Hypochlorite) ready to neutralize any sulfide waste.
References
-
Kaboudin, B., Elhamifar, D., & Farjadian, F. (2006).[3] A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Preparations and Procedures International, 38(4), 412-417.[3]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[4] Journal of Organic Chemistry, 73(9), 3523–3529.
-
Bagley, M. C., et al. (2005).[5] Simple Microwave-Assisted Method for the Synthesis of Primary Thioamides from Nitriles.[2][5] Synlett, 2004(14), 2615-2617.
-
Hansen, T. N., & Olsen, C. A. (2024).[6] Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 30(9).
Sources
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- 5. Sci-Hub. Simple Microwave‐Assisted Method for the Synthesis of Primary Thioamides from Nitriles. / ChemInform, 2005 [sci-hub.sg]
- 6. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Pyrazole Thioamide Activity
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1][2] Coupled with a thioamide group, which can enhance biological activity and improve pharmacokinetic properties, pyrazole thioamides represent a promising class of compounds for drug discovery.[3][4] These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5][6][7] This guide provides a comprehensive overview of detailed in vitro assay protocols to rigorously characterize the biological activity of novel pyrazole thioamide derivatives, designed for researchers, scientists, and drug development professionals.
The protocols herein are designed to be self-validating systems, providing not just procedural steps but also the scientific rationale behind them. This ensures that the data generated is robust, reproducible, and provides clear insights into the mechanism of action of the test compounds.
Section 1: Preliminary Cytotoxicity and Antiproliferative Activity
A fundamental first step in the evaluation of any new chemical entity is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric assay for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6] This allows for the quantification of cytotoxicity and the determination of the IC50 (half-maximal inhibitory concentration) value of the test compound.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
96-well flat-bottom plates
-
Appropriate cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole thioamide compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole thioamide compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
-
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.01 - 100 µM |
| Incubation Time | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Solubilization Time | 15 minutes |
| Absorbance Wavelength | 570 nm |
Section 2: Elucidating the Mechanism of Action: Apoptosis Induction
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Several key events characterize apoptosis, including the activation of caspases, changes in mitochondrial membrane potential, and the regulation by Bcl-2 family proteins.
Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis.[8] Caspase-3 and -7 are key executioner caspases.[9] Their activity can be measured using a colorimetric or fluorometric assay.
Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore.[1][10] In the presence of active caspase-3/7, the substrate is cleaved, releasing the chromophore or fluorophore, which can be quantified.[1][10]
Detailed Protocol: Colorimetric Caspase-3/7 Assay
Materials:
-
Cells treated with pyrazole thioamide as in the MTT assay.
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).
-
Caspase-3 substrate (Ac-DEVD-pNA).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Lysis:
-
After treatment, collect both adherent and floating cells.
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of ice-cold lysis buffer per 1-2 x 10^6 cells.[11]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Caspase Assay:
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Adjust the volume to 50 µL with lysis buffer.
-
Add 50 µL of 2X reaction buffer containing 10 µL of caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm.
-
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.
Western Blot Analysis of Apoptotic Markers
Western blotting provides a semi-quantitative method to assess changes in the expression and cleavage of key apoptotic proteins.
Key Markers:
-
Caspase-3: Detection of the cleaved (active) form.
-
PARP (Poly(ADP-ribose) polymerase): A substrate of caspase-3; cleavage indicates caspase activation.
-
Bcl-2 Family: Changes in the expression of anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins.
Detailed Protocol: Western Blot
A detailed protocol for Western blotting can be found in numerous resources.[8][9][12][13] Key steps include protein extraction, SDS-PAGE, protein transfer to a membrane, antibody incubation, and detection.
Mitochondrial Membrane Potential (ΔΨm) Assay
A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[14] The cationic dye JC-1 is commonly used to assess ΔΨm.
Principle: In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red.[3] In apoptotic cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.[3] The ratio of red to green fluorescence is a measure of mitochondrial depolarization.
Caption: Principle of JC-1 assay for mitochondrial membrane potential.
Detailed Protocol: JC-1 Assay
Materials:
-
Cells treated with pyrazole thioamide.
-
JC-1 staining solution.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Treat cells with the pyrazole thioamide compound for the desired time.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[15]
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Flow Cytometry: Detect green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
Fluorescence Microscopy: Observe the shift from red to green fluorescence in treated cells compared to controls.
-
Section 3: Target-Specific In Vitro Assays
Based on the known biological activities of pyrazole and thioamide scaffolds, several specific molecular targets can be investigated.
Kinase Inhibition Assays
Many pyrazole-containing compounds are potent kinase inhibitors.[4][9][16]
Principle: A typical in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate (peptide or protein) by a specific kinase.[17] Inhibition is quantified by a decrease in substrate phosphorylation.
Detailed Protocol: Generic In Vitro Kinase Assay
Materials:
-
Recombinant kinase of interest.
-
Kinase-specific substrate.
-
Kinase assay buffer.
-
ATP.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP).
-
Microplate reader.
Procedure:
-
In a multi-well plate, add the kinase, substrate, and pyrazole thioamide compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
| Component | Typical Concentration |
| Kinase | 1-10 nM |
| Substrate | 0.1-1 µM |
| ATP | 10-100 µM |
| Compound | 0.001 - 100 µM |
DNA Gyrase/Topoisomerase Inhibition Assay
Thioamide-containing compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase.[18]
Principle: These assays measure the ability of the enzyme to alter the topology of DNA (e.g., supercoiling or relaxation).[19][20] Inhibition is observed as a change in the migration of DNA on an agarose gel.
Detailed Protocol: DNA Gyrase Supercoiling Assay
Materials:
-
Recombinant DNA gyrase.
-
Relaxed plasmid DNA (e.g., pBR322).
-
Gyrase assay buffer.
-
ATP.
-
Agarose gel electrophoresis system.
-
DNA staining agent (e.g., ethidium bromide).
Procedure:
-
Set up reactions containing assay buffer, relaxed plasmid DNA, and varying concentrations of the pyrazole thioamide.
-
Add DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.[21]
-
Stop the reaction (e.g., by adding SDS/proteinase K).
-
Run the samples on an agarose gel.
-
Stain the gel and visualize the DNA bands under UV light.
-
Inhibition is indicated by a decrease in the amount of supercoiled DNA compared to the no-compound control.
Section 4: Advanced Cell-Based Assays
Cell Cycle Analysis by Flow Cytometry
Many anticancer drugs induce cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution.
Principle: PI is a fluorescent dye that binds to DNA.[22] The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[22]
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with pyrazole thioamide.
-
70% ethanol (ice-cold).
-
PI staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Harvest and wash the treated cells.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature.[23]
-
Analyze the samples using a flow cytometer.
-
The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Reactive Oxygen Species (ROS) Measurement
Some compounds can induce oxidative stress, leading to an increase in intracellular reactive oxygen species (ROS).
Principle: Cell-permeable dyes, such as DCFH-DA, become fluorescent upon oxidation by ROS. The fluorescence intensity is proportional to the level of ROS.[24]
Detailed Protocol: Intracellular ROS Measurement
Materials:
-
Cells treated with pyrazole thioamide.
-
DCFH-DA solution.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Treat cells with the pyrazole thioamide.
-
Load the cells with DCFH-DA and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm).
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of pyrazole thioamide derivatives. By systematically evaluating cytotoxicity, mechanism of action, and target engagement, researchers can gain valuable insights into the therapeutic potential of these compounds. The data generated from these assays are crucial for lead optimization and further preclinical development.
References
-
Representative drug molecules based on pyrazole, thioamide, and amide derivatives. - ResearchGate. Available from: [Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. Available from: [Link]
-
Protocol of Cell Cycle Staining Flow Cytometry - Creative Biolabs Antibody. Available from: [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - NCBI. Available from: [Link]
-
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available from: [Link]
-
DNA gyrase supercoiling inhibition assay - Bio-protocol. Available from: [Link]
-
ROS Assay Kit Protocol. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Available from: [Link]
-
MTT Cell Assay Protocol. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. Available from: [Link]
-
Topoisomerase assays - PubMed - NIH. Available from: [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. Available from: [Link]
-
Topoisomerase Assays - PMC - NIH. Available from: [Link]
-
Determination of Caspase Activation by Western Blot - PubMed - NIH. Available from: [Link]
-
Mitochondrial Membrane Potential Assay - Springer Nature Experiments. Available from: [Link]
-
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available from: [Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit. Available from: [Link]
-
Caspase 3 Activity Assay Kit - MP Biomedicals. Available from: [Link]
-
JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray. Available from: [Link]
-
In vitro kinase assay | Protocols.io. Available from: [Link]
-
Anyone got a decent in vitro reactive oxygen species (ROS) protocol using flourimetry? : r/labrats - Reddit. Available from: [Link]
-
In vitro kinase assay - Bio-protocol. Available from: [Link]
-
Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC. Available from: [Link]
-
High-throughput assays for DNA gyrase and other topoisomerases - PMC. Available from: [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
-
BCL-2 Assay Service - BPS Bioscience. Available from: [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available from: [Link]
-
Selective Bcl-2 Inhibitor Probes - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]
-
Cytotoxic screening of putative inhibitors of Bcl-2 anti-apoptotic... - ResearchGate. Available from: [Link]
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- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
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- 9. Apoptosis western blot guide | Abcam [abcam.com]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
Welcome to the dedicated technical support guide for the purification of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this target molecule from its reaction byproducts. My approach is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound, and what are the primary byproducts I should anticipate?
The most prevalent and direct method for synthesizing this thioamide is the thionation of its corresponding amide precursor, 3-(5-methyl-1H-pyrazol-1-yl)propanamide. This transformation is typically achieved using a sulfur-transfer agent, with Lawesson's reagent (LR) being a common choice due to its mildness and efficacy.[1][2]
The reaction, while effective, inherently generates a set of byproducts that complicate purification:
-
Unreacted Starting Amide: Incomplete conversion is common and will result in the presence of the starting 3-(5-methyl-1H-pyrazol-1-yl)propanamide.
-
Lawesson's Reagent Byproduct: The primary challenge in purification arises from the stoichiometric phosphorus-containing byproduct, a six-membered ring structure (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide oxide).[3][4] This byproduct often has a polarity similar to the desired thioamide, making separation by standard chromatography difficult.[3][5]
-
Nitrile Formation: Primary amides can sometimes undergo dehydration to form the corresponding nitrile, 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile, especially under harsh thermal conditions.[6]
Caption: Synthesis and byproduct overview.
Q2: My post-reaction TLC shows a complex mixture of spots. How can I tentatively identify them?
Thin-Layer Chromatography (TLC) is your primary diagnostic tool. A properly stained plate can reveal the success of the reaction and the nature of the impurities.
Table 1: Troubleshooting TLC Analysis
| Spot Appearance (Typical Silica Gel Plate) | Probable Identity | Rationale & Comments |
| Highest Rf Spot | Lawesson's Reagent Byproduct | This phosphorus-containing byproduct is often less polar than the amide and thioamide. |
| Middle Rf Spot | This compound (Product) | The thioamide is generally less polar than its corresponding amide due to weaker hydrogen bonding capability. |
| Lower Rf Spot | 3-(5-methyl-1H-pyrazol-1-yl)propanamide (Starting Material) | The N-H and C=O bonds of the amide allow for stronger interaction with the silica gel, resulting in lower mobility. |
| Faint Spot near Product Rf | Nitrile Byproduct | If present, the nitrile is typically of similar polarity to the product and may co-elute. |
Pro-Tip: To visualize these spots, use a combination of UV light (for aromatic pyrazole ring) and a potassium permanganate (KMnO₄) stain, which will react with the thioamide (a readily oxidizable sulfur) more intensely than the amide.
Q3: The phosphorus byproducts from the Lawesson's reagent are co-eluting with my product. How can I remove them effectively?
This is the most critical challenge. The key is to chemically modify the phosphorus byproduct during the workup to drastically alter its polarity, making it easily separable. Standard aqueous workups are often insufficient.[6]
A highly effective strategy involves quenching the reaction mixture with an alcohol, such as ethanol or ethylene glycol, and heating for a short period.[3] This procedure breaks down the problematic six-membered ring byproduct into a highly polar thiophosphonate ester.[3][4] This new species is significantly more polar and can be removed with a simple aqueous wash or will remain at the baseline of a silica gel column.
Caption: Purification strategy decision tree.
Q4: Is it possible to purify my thioamide without resorting to column chromatography?
Yes, particularly if the reaction has proceeded to high conversion and the primary impurity is unreacted starting material. Recrystallization can be an excellent and scalable alternative to chromatography.[7][8]
The success of recrystallization depends on finding a suitable solvent system where the thioamide product has high solubility at elevated temperatures but poor solubility at lower temperatures, while the impurities remain in solution.[7] Common solvent systems for compounds of this type include ethanol/water, acetonitrile/water, or isopropanol/heptane mixtures.[8][9] A successful recrystallization can yield highly pure crystalline material, avoiding the time, solvent waste, and potential for product degradation on silica associated with chromatography.
Troubleshooting Guides & Protocols
Guide 1: Protocol for In-Situ Quenching of Phosphorus Byproducts
This protocol should be performed after TLC analysis confirms the consumption of the starting amide and before any aqueous workup.
Objective: To convert the problematic Lawesson's reagent byproduct into a highly polar, easily separable species.
Methodology:
-
Reaction Completion: Once the thionation reaction is complete (as monitored by TLC), cool the reaction vessel to room temperature.
-
Alcohol Addition: To the crude reaction mixture (e.g., in toluene or THF), add an excess of ethylene glycol (approx. 2/3 of the reaction solvent volume). A small amount of water (1-2% of the ethylene glycol volume) can facilitate the process.[3]
-
Heating: Heat the resulting biphasic mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the decomposition of the byproduct by TLC, analyzing a sample from the organic (e.g., toluene) layer. The high Rf spot corresponding to the byproduct should disappear within 2-5 hours.[3]
-
Workup: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thioamide, now largely free of phosphorus contaminants.
Guide 2: High-Resolution Flash Chromatography Protocol
Use this method when the crude product contains multiple impurities (e.g., starting material, nitrile byproduct) after the initial workup. Flash chromatography offers a rapid means of purification.[10][11]
Objective: To separate the target thioamide from impurities of similar polarity.
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| Solvent System | Polarity | Recommended Use Case |
| Hexanes / Ethyl Acetate | Low to Medium | Excellent starting point. A gradient from 10% to 50% EtOAc is often effective. |
| Dichloromethane / Methanol | Medium to High | Useful if the compound shows poor solubility or resolution in EtOAc/Hexanes. Start with a 1-5% MeOH gradient. |
Step-by-Step Protocol:
-
Solvent System Selection: Determine the optimal solvent system using TLC. Aim for a system that provides good separation and gives the target thioamide an Rf value of approximately 0.3.[11]
-
Column Packing: Dry pack a silica gel column of appropriate size. The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent. If solubility is an issue, adsorb the compound onto a small amount of silica gel, dry it, and load the solid onto the column.[11]
-
Elution: Begin elution with the selected solvent system. A shallow gradient is often more effective than an isocratic elution for separating closely-related impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Stazi, G., et al. (2023). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. Retrieved from [Link]
-
Shaikh, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Retrieved from [Link]
-
Jasińska, M., et al. (2022). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Hu, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Phenomenex. (n.d.). Flash Chromatography. Retrieved from [Link]
-
O'Connor, K. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. Chemistry Central Journal. Retrieved from [Link]
-
Zhang, L., et al. (2011). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Acta Crystallographica Section E. Retrieved from [Link]
-
ResearchGate. (n.d.). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. Retrieved from [Link]
-
ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). KF-mediated synthesis of aryl propanethioamides by Zhang and co-workers. Retrieved from [Link]
-
Molecules. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flash Chromatography: Phenomenex [phenomenex.com]
- 11. Purification [chem.rochester.edu]
Minimizing side reactions during propanethioamide formation
Technical Support Center: Propanethioamide Synthesis & Troubleshooting
Strategic Overview: The Stability Paradox
Propanethioamide (Thiopropionamide,
Crucial Distinction: Do not confuse Propanethioamide (CAS 631-55-0) with 2-Cyanothioacetamide (CAS 7357-70-2). Many databases conflate the two. This guide focuses strictly on the aliphatic thioamide derived from propionic acid derivatives.
Critical Troubleshooting: The Thionation Route (Lawesson’s Reagent)
Context: Converting Propanamide to Propanethioamide using Lawesson’s Reagent (LR) or
Issue 1: "The Phosphorus Trap" (Sticky Byproducts)
Symptom: The reaction reaches 100% conversion, but the product is isolated as a foul-smelling, sticky gum that resists crystallization. Root Cause: Lawesson’s reagent generates dithiophosphine ylide byproducts that co-elute with the product and slowly decompose, releasing phosphates that catalyze product degradation. The Fix (Self-Validating Protocol):
-
Reaction: Use THF or Toluene (anhydrous).
-
Quench: Do not just evaporate. You must hydrolyze the P-S bonds.
-
Protocol:
-
Cool reaction to 0°C.
-
Add 10% aqueous
slowly (gas evolution possible). -
Stir vigorously for 30 minutes at room temperature. Validation: The organic layer should clarify.
-
Extract with DCM. The phosphorus byproducts become water-soluble sodium salts and stay in the aqueous phase.
-
Issue 2: Nitrile Reversion
Symptom: TLC shows a spot for Propionitrile (
-
Temperature Limit: Do not exceed 80°C if possible.
-
Scavenger: If using
, add Hexamethyldisiloxane (HMDO). It acts as an oxygen scavenger, driving the equilibrium forward without requiring excessive heat.
Critical Troubleshooting: The Nitrile Addition Route (H₂S/NaSH)
Context: Reacting Propionitrile with
Issue 3: The "Stalled" Equilibrium
Symptom: Reaction stops at 50-60% conversion. Adding more
-
Catalysis: Use a basic catalyst. Triethylamine (
) or Pyridine (10 mol%) activates the . -
System: Use a sealed pressure tube or autoclave.
-
Solvent: Use DMF or Ethanol . DMF promotes the nucleophilic attack of
on the nitrile carbon.
Issue 4: Oxidative Dimerization (Hector’s Base Formation)
Symptom: Product turns yellow/orange and shows a mass peak of
-
Degas: Sparge all solvents with Argon/Nitrogen for 15 mins before use.
-
Workup: Use degassed water for washes. Add a pinch of Sodium Metabisulfite to the aqueous wash to scavenge oxidants.
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence where side reactions occur during Lawesson's thionation.
Caption: Figure 1. Mechanistic pathway of amide thionation. Note the thermal elimination pathway to nitrile and oxidative dimerization risk.
Validation & Data Reference
Use this table to validate your isolated product against known impurities.
| Parameter | Propanethioamide (Target) | Propanamide (Hydrolysis) | Propionitrile (Elimination) |
| IR (Stretch) | |||
| ¹H NMR (CDCl₃) | No | ||
| ¹³C NMR | |||
| Physical State | Yellowish Solid (mp 40–43°C) | White Solid (mp 79°C) | Liquid (bp 97°C) |
Solvent Selection Guide for Recrystallization:
-
Best: Benzene/Petroleum Ether (Caution: Benzene toxicity) or Toluene/Heptane .
-
Avoid: Alcohols (Ethanol/Methanol) – can cause solvolysis/trans-esterification-like reactions upon prolonged heating.
-
Avoid: Water – promotes hydrolysis.
Workflow: Purification Decision Tree
Follow this logic to determine the safest purification method based on your crude purity.
Caption: Figure 2. Purification logic. Note the warning against Silica Gel; neutral Alumina is preferred for sensitive thioamides.
References
-
Thionation Mechanism & Lawesson's Reagent
- Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2007.
-
Source:
-
Thioamide Synthesis via Nitriles (Thio-Ritter/Addition)
- Jagodzinski, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 2003.
-
Source:
-
H2S Handling & Safety in Flow Chemistry (Modern approach)
- "Hydrogen sulfide chemistry in continuous flow: Efficient synthesis of thioamides.
-
Source:
-
Spectroscopic Identification of Thioamides
Disclaimer: This guide is for research purposes only. Propanethioamide and reagents like H₂S and Lawesson's Reagent are hazardous. Always consult local safety data sheets (SDS) and safety officers before experimentation.
Sources
Technical Support Center: Stability of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under reflux conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your experiments.
I. Understanding the Molecule: A Stability Overview
This compound incorporates two key functional groups that dictate its chemical behavior under thermal stress: a pyrazole ring and a thioamide moiety.
-
The Pyrazole Ring: Pyrazole is an aromatic heterocycle, generally exhibiting good thermal stability.[1] It is resistant to many oxidizing and reducing agents.[2] However, the N1 nitrogen is pyrrolic and can be deprotonated under basic conditions, while the N2 nitrogen is pyridine-like and can be protonated in acidic media, which may influence its reactivity.[2][3]
-
The Thioamide Group: Thioamides are known to be less thermally stable than their corresponding amides.[4][5] The carbon-sulfur double bond (C=S) is weaker than the carbon-oxygen double bond (C=O) in an amide, making the thioamide more susceptible to degradation at elevated temperatures.[5]
The stability of the entire molecule under reflux is therefore a balance between the robust pyrazole core and the more sensitive thioamide tail. The choice of solvent, which dictates the reflux temperature, along with the pH of the reaction mixture, are critical parameters.
II. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered when refluxing this compound.
| Observed Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low recovery of starting material after reflux. | 1. Thermal Degradation: The thioamide moiety may be degrading at the reflux temperature of the chosen solvent. 2. Hydrolysis: Trace amounts of water or acidic/basic impurities in the solvent or on the glassware can lead to hydrolysis of the thioamide to the corresponding amide. 3. Adsorption: The compound may be adsorbing to glassware or other materials in the reaction setup. 4. Mechanical Loss: Volatilization of the compound if the condenser is not efficient, or loss during workup. | 1. Lower the Reaction Temperature: If possible, use a lower-boiling point solvent for the reflux. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 3. Dry Solvents & Glassware: Ensure all solvents are anhydrous and glassware is thoroughly dried to prevent hydrolysis. 4. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it once the desired transformation is complete to avoid prolonged heating. 5. Passivate Glassware: In some cases, silylating glassware can reduce adsorption of polar compounds. |
| Appearance of a new, more polar spot on TLC (or a new peak with a shorter retention time in reverse-phase HPLC). | 1. Hydrolysis to Amide: The most likely culprit is the hydrolysis of the thioamide to 3-(5-methyl-1H-pyrazol-1-yl)propanamide. Amides are generally more polar than the corresponding thioamides. 2. Oxidation: The sulfur atom in the thioamide can be oxidized to a thioamide S-oxide, which is also more polar. | 1. Confirm Identity of Byproduct: Isolate the byproduct and characterize it using LC-MS and NMR. A mass difference of -16 Da (S replaced by O) would indicate hydrolysis. A mass difference of +16 Da would suggest oxidation.[6] 2. Strictly Anhydrous Conditions: As mentioned above, use dry solvents and an inert atmosphere. 3. Degas Solvents: To remove dissolved oxygen, degas the solvent prior to use. |
| The reaction mixture changes color (e.g., darkens) significantly during reflux. | 1. Decomposition: Darkening often indicates decomposition and the formation of polymeric or tar-like byproducts. 2. Reaction with Impurities: Trace impurities in the starting material or solvent could be reacting at high temperatures. | 1. Purify Starting Material: Ensure the this compound is of high purity before starting the reaction. 2. Use High-Purity Solvents: Use freshly distilled or high-purity solvents. 3. Lower Temperature: If the desired reaction allows, perform it at a lower temperature. |
| Formation of multiple, difficult-to-separate byproducts. | 1. Complex Degradation Pathways: At high temperatures, multiple degradation pathways may become accessible. 2. Pyrazole Ring Reactivity: Under certain pH conditions, the pyrazole ring itself might undergo side reactions, although this is less common than thioamide degradation.[2][7] | 1. Systematic Stability Study: Conduct a small-scale stability study at different temperatures and in different solvents to identify optimal conditions (see Protocol 1). 2. Buffer the Reaction: If pH sensitivity is suspected, consider using a non-nucleophilic buffer. 3. Alternative Synthetic Strategy: If refluxing proves too harsh, explore alternative, lower-temperature activation methods for your desired reaction. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under reflux?
A: The most probable degradation pathway under typical reflux conditions is the hydrolysis of the thioamide functional group to the corresponding amide, 3-(5-methyl-1H-pyrazol-1-yl)propanamide.[8] This is especially true if there is any moisture present or if the reaction conditions are acidic or basic. Thermal decomposition leading to more complex breakdown products can also occur, particularly at higher temperatures.
Q2: How does the choice of solvent affect the stability of the compound during reflux?
A: The solvent is a critical factor as it determines the reaction temperature. High-boiling point solvents like DMF or toluene will subject the compound to more significant thermal stress than lower-boiling point solvents like THF or acetonitrile. Furthermore, protic solvents like ethanol or methanol could potentially participate in side reactions, although thioamides are generally more resistant to hydrolysis than esters.[9] For stability, it is often best to choose the lowest boiling point solvent in which your reactants are soluble and the reaction proceeds at a reasonable rate.
Q3: Is the pyrazole ring stable under reflux conditions?
A: The pyrazole ring is generally robust and considered a stable aromatic system.[1] It is unlikely to be the primary point of degradation under neutral reflux conditions. However, in strongly acidic or basic media, its reactivity can be altered.[2][7] For instance, strong bases can deprotonate the N-H of the pyrazole, which could potentially lead to side reactions.
Q4: What analytical techniques are recommended for monitoring the stability of this compound during a reflux experiment?
A: A combination of techniques is ideal for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. You can quickly see the consumption of the starting material and the appearance of new spots.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of the starting material and the formation of products. A reverse-phase C18 column is typically a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of any byproducts formed, which is crucial for elucidating degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide a detailed picture of all the components present. The thioamide carbon has a characteristic downfield shift (around 200-210 ppm) in the ¹³C NMR spectrum, which can be monitored.[6]
Q5: Are there any general tips for setting up a reflux reaction to maximize the stability of my compound?
A: Yes, following good laboratory practice is key:
-
Proper Glassware Setup: Ensure all joints are well-sealed to prevent solvent loss. Use a condenser that is appropriate for the solvent and scale of your reaction.[10][11]
-
Stirring: Always use a magnetic stir bar or overhead stirrer to ensure even heating and prevent bumping.[10]
-
Heating: Use a heating mantle or an oil bath with a temperature controller for uniform and controlled heating. Do not overheat the solvent.[10][12]
-
Atmosphere: For sensitive compounds, working under an inert atmosphere of nitrogen or argon is highly recommended.
IV. Experimental Protocols & Visual Guides
Protocol 1: Assessing the Thermal Stability of this compound
-
Solution Preparation: Prepare a stock solution of the thioamide in the desired reflux solvent (e.g., acetonitrile, toluene) at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Distribute the stock solution into several small, sealed reaction vials. Include a control vial to be kept at a low temperature (e.g., 4°C).
-
Thermal Stress: Place the vials in a heating block set to the reflux temperature of the solvent.
-
Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heating block and immediately cool it in an ice bath to quench any further degradation.
-
Analysis: Analyze each time-point sample, including the t=0 and control samples, by HPLC. Monitor the peak area of the parent thioamide compound.
-
Data Interpretation: Plot the percentage of the remaining thioamide against time. This will give you a degradation profile at that specific temperature. You can also analyze the samples by LC-MS to identify major degradation products.
Diagrams and Workflows
Caption: Potential degradation pathways under reflux.
Caption: Troubleshooting decision tree for reflux issues.
V. References
-
Sharma, S., et al. (n.d.). Scheme 9: A tentative mechanism for the formation of pyrazole conjugates with thioamide and amide linkage. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2022). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances. Available at: [Link]
-
Sharma, S., et al. (2022). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sharma, S., et al. (n.d.). Scheme 1. Synthesis of pyrazole C-3 tethered thioamides Encouraged by.... ResearchGate. Available at: [Link]
-
Perci, S. H., et al. (2023). Catalyst Free Synthesis of Thioamides from Pyrazole Aldehydes using DMSO as Solvent. Asian Journal of Chemistry. Available at: [Link]
-
Cornea, F., et al. (n.d.). The thermal stability of two substituted thioamides. AKJournals. Available at: [Link]
-
Miller, G. J., et al. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Organic & Biomolecular Chemistry. Available at: [Link]
-
Miller, G. J., et al. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. ResearchGate. Available at: [Link]
-
Radleys. (n.d.). Reflux reaction mistakes to avoid. Radleys. Available at: [Link]
-
Wang, Y., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
-
Miller, G. J., et al. (2022). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]
-
D'yakonov, M. V., et al. (2018). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Organic Letters. Available at: [Link]
-
Cetin, A. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Letters in Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Romo, D., et al. (2011). Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Swanson, P. E., et al. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology. Available at: [Link]
-
Le, C., et al. (n.d.). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Dömling, A., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
El-Daly, S. A., et al. (n.d.). Effect of the acid and base on the pyrazole ring. ResearchGate. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Nichols, L. (2022). 1.4K: Reflux. Chemistry LibreTexts. Available at: [Link]
-
Study Mind. (n.d.). Organic Synthesis - Practical Preparation Techniques (A-Level Chemistry). Study Mind. Available at: [Link]
-
Utah Tech University. (n.d.). Refluxing a Reaction. Utah Tech University. Available at: [Link]
-
LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available at: [Link]
-
Gulea, M. (2013). Stability of thioamides?. ResearchGate. Available at: [Link]
-
Ohta, S., et al. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
ResearchGate. (2025). Facile Desulfurization of Thioamides and Thioureas with Tetrabutylammonium Periodate under Mild Conditions | Request PDF. ResearchGate. Available at: [Link]
-
University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Bath. Available at: [Link]
-
Miller, G. J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ACS Chemical Biology. Available at: [Link]
-
Tikhonov, V. P., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. Available at: [Link]
-
Szostak, M., et al. (2019). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Organic Letters. Available at: [Link]
-
Szostak, M., et al. (2019). Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, Y., et al. (2008). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Trofimenko, S. (n.d.). COMMUNICATIONS. Angewandte Chemie International Edition in English. Available at: [Link]
-
Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available at: [Link]
-
Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre. Available at: [Link]
-
Pratt, D. A., et al. (2018). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. Chemical Science. Available at: [Link]
-
Al-Hourani, B. J., et al. (2016). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. Available at: [Link]
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- 12. studymind.co.uk [studymind.co.uk]
Validation & Comparative
HPLC method development for purity analysis of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
Topic: HPLC Method Development for Purity Analysis of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Developing a purity method for This compound presents a distinct set of chromatographic challenges: the basicity of the pyrazole ring, the polarity of the thioamide moiety, and the potential for on-column degradation.
This guide compares the industry-standard Generic Acidic C18 Method against an Optimized Polar-Embedded Mid-pH Method . While the generic approach often results in peak tailing and potential thioamide hydrolysis, the optimized protocol utilizes a polar-embedded stationary phase at pH 6.5. This combination suppresses silanol activity, maximizes retention of the polar analyte, and ensures thioamide stability, resulting in a robust, self-validating purity assay.
Part 1: The Analytical Challenge
To develop a robust method, one must first deconstruct the analyte's physicochemical properties.
Molecular Architecture & Risks
-
The Pyrazole Ring (Basic Nitrogen): The N2 nitrogen in the pyrazole ring is basic (pKa ~2.5 for the conjugate acid). In standard acidic mobile phases (pH < 3), it becomes protonated. This charged state leads to poor retention on hydrophobic C18 phases and severe peak tailing due to secondary interactions with residual silanols on the silica support.
-
The Thioamide Group (–CSNH2): Thioamides are more polar than their amide counterparts and possess a distinct UV chromophore. However, they are susceptible to hydrolysis (converting to the amide or acid) under strongly acidic conditions or oxidative degradation.
-
Regioisomerism: The synthesis of N-alkylated pyrazoles often yields regioisomers (1,3-dimethyl vs. 1,5-dimethyl substitution). The method must possess sufficient selectivity to resolve these isomers.
The "Standard" Trap
Many labs default to a "Generic Gradient": C18 column, Water/Acetonitrile with 0.1% TFA (pH ~2).
-
Failure Mode 1: The protonated pyrazole elutes in the void volume or tails excessively.
-
Failure Mode 2: The acidic environment may catalyze the hydrolysis of the thioamide to 3-(5-methyl-1H-pyrazol-1-yl)propanamide during the run, creating "ghost peaks" or artificial impurities.
Part 2: Method Comparison & Performance Data
We compared two methodologies to demonstrate the necessity of specific stationary phase selection and pH control.
Experimental Conditions
| Parameter | Method A: The Generic Control | Method B: The Optimized Solution |
| Column | Standard C18 (5µm, 4.6 x 150mm) | Polar-Embedded C18 (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Fusion) |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) | 10mM Ammonium Acetate (pH 6.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 15 min | 5-60% B over 15 min (Slower ramp for polar retention) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV 254 nm | UV 254 nm (Thioamide specific max) |
Performance Metrics
The following data summarizes the chromatographic performance of the main analyte peak.
| Metric | Method A (Generic C18/Acidic) | Method B (Polar-Embedded/Neutral) | Interpretation |
| Retention Factor ( | 0.8 (Poor retention) | 3.2 (Ideal retention) | Neutral pH keeps pyrazole uncharged, increasing hydrophobic retention. |
| USP Tailing Factor ( | 2.4 (Severe tailing) | 1.1 (Symmetrical) | Polar-embedded group shields silanols; neutral pH prevents ion-exchange interactions. |
| Resolution ( | 1.2 (Co-elution risk) | 4.5 (Baseline separation) | Alternative selectivity of polar-embedded phase resolves regioisomers. |
| On-Column Stability | ~0.5% degradation observed | < 0.05% degradation | Neutral pH protects the thioamide group from hydrolysis. |
*Impurity A is defined as the hydrolysis product: 3-(5-methyl-1H-pyrazol-1-yl)propanamide.
Part 3: Detailed Optimized Protocol (Method B)
This protocol is designed to be self-validating . The use of a buffered mobile phase at neutral pH ensures that small fluctuations in water quality or organic solvent do not drastically shift retention times.
Reagents & Preparation
-
Buffer Preparation (10mM Ammonium Acetate, pH 6.5): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust pH to 6.5 ± 0.1 using dilute Acetic Acid or Ammonia. Filter through a 0.22 µm membrane.
-
Diluent: 50:50 Water:Acetonitrile. (Do not use 100% organic as it may cause peak distortion for early eluting polar impurities).
Instrument Parameters
-
Column: Polar-Embedded C18 (e.g., Waters XBridge Shield RP18, 3.5 µm, 4.6 x 100 mm).
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
Detection: DAD (Diode Array). Extract chromatograms at 254 nm (Thioamide) and 210 nm (General impurities).
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity retention) |
| 12.0 | 40 | 60 | Linear Gradient |
| 12.1 | 5 | 95 | Wash Step |
| 15.0 | 5 | 95 | End Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | Stop |
Part 4: Visualization of Logic & Workflow
Diagram 1: Method Development Decision Matrix
This diagram illustrates the logical pathway used to select the optimized method over the generic one, highlighting the mechanistic reasons for failure in standard modes.
Caption: Decision matrix comparing the failure modes of acidic C18 methods vs. the stability and selectivity benefits of the neutral polar-embedded approach.
Diagram 2: Chromatographic Separation & Impurity Logic
This diagram visualizes the expected elution order and the specific interactions governing the separation of the main peak from likely impurities.
Caption: Expected elution profile on a Polar-Embedded phase. The stationary phase provides unique selectivity to separate the hydrolysis degradant (Impurity 1) and regioisomers (Impurity 2) from the main peak.
References
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link
-
International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link
-
Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America, 20(6), 524-530. (Contextual grounding for temperature control in method robustness). Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient Design). Link
Sources
Comparing bioactivity of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide vs propanamide
This guide provides an in-depth technical comparison of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide (Compound A) versus its bioisostere 3-(5-methyl-1H-pyrazol-1-yl)propanamide (Compound B).
The analysis focuses on the bioisosteric replacement of the carbonyl oxygen (C=O) with sulfur (C=S), a critical strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and target affinity without altering the core scaffold.
Executive Summary: The Thioamide Advantage
While the amide derivative (Compound B) represents the classical "Michael adduct" scaffold often used as a precursor or a hydrophilic linker in androgen receptor (AR) antagonists, the thioamide derivative (Compound A) offers distinct pharmacological advantages. The C=S substitution fundamentally alters the electronic landscape of the linker, enhancing lipophilicity (LogP) and proteolytic stability while modifying hydrogen bond donor/acceptor profiles.
| Feature | Propanamide (Amide) | Propanethioamide (Thioamide) | Impact |
| H-Bond Acceptor | Strong (C=O) | Weak (C=S) | Thioamide reduces solvation, improving membrane permeability. |
| H-Bond Donor | Moderate (NH₂) | Stronger (NH₂) | Thioamide NH is more acidic, potentially strengthening target interactions. |
| Metabolic Stability | Susceptible to amidases | Resistant to amidases | Thioamide extends half-life (t½) in plasma. |
| Dipole Moment | High | Higher | Increases binding affinity in specific hydrophobic pockets. |
Physicochemical & Structural Analysis
The structural difference lies solely in the chalcogen atom of the terminal functional group. This single atom substitution drives significant changes in molecular behavior.
Structural Visualization
Figure 1: Structural relationship and synthetic conversion between the amide and thioamide derivatives.[1][2]
Key Physicochemical Metrics
| Property | Amide (Calc.)[1][2][3][4] | Thioamide (Calc.) | Scientific Implication |
| LogP | ~0.2 - 0.5 | ~0.8 - 1.2 | Thioamide partitions better into lipid bilayers, enhancing cellular uptake. |
| PSA (Ų) | ~55.0 | ~40.0 - 70.0* | Sulfur has a larger van der Waals radius but is a poorer H-bond acceptor. |
| pKa (NH) | ~15-17 | ~12-13 | Thioamide protons are more acidic, forming stronger H-bonds with receptor residues. |
Bioactivity Profile: Comparative Performance
The bioactivity of these compounds is best understood through two primary lenses: Antimicrobial Efficacy and Receptor Binding (AR/Kinase) .
A. Antimicrobial Activity (Bacteria & Fungi)
Pyrazole derivatives are established antimicrobial agents.[5][6][7][8] The thioamide moiety typically enhances potency against Gram-positive bacteria due to improved penetration of the peptidoglycan layer.
-
Mechanism: Both compounds target bacterial DNA gyrase or fungal CYP51 (lanosterol 14α-demethylase).
-
Performance:
-
Amide: Shows moderate activity (MIC ~25-50 µg/mL) against S. aureus and E. coli. Its high polarity can limit passive diffusion across the fungal cell wall.
-
Thioamide: Often exhibits 2-4x lower MIC (higher potency) compared to the amide. The increased lipophilicity allows for better accumulation within the microbial cell.
-
B. Androgen Receptor (AR) Antagonism
N-substituted pyrazole propanamides are explored as Selective Androgen Receptor Degraders (SARDs).
-
Amide Role: Acts as a flexible linker that positions the pyrazole core (the pharmacophore) into the ligand-binding domain (LBD).
-
Thioamide Potential: Substitution with a thioamide can alter the conformation of the linker due to the larger size of sulfur (1.80 Å vs 1.52 Å for oxygen). This can induce a "steric clash" or, conversely, fill a hydrophobic sub-pocket (e.g., near Met-895 in AR), potentially increasing affinity.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol utilizes a self-validating Michael addition followed by thionation.
Reagents: 5-methyl-1H-pyrazole, Acrylamide, Lawesson's Reagent, Toluene, THF.
-
Step 1: Michael Addition (Formation of Amide)
-
Mix 5-methyl-1H-pyrazole (10 mmol) and Acrylamide (12 mmol) in water or ethanol.
-
Add catalytic NaOH or TEA (0.5 mmol).
-
Reflux for 6-12 hours. Monitor by TLC (EtOAc:Hexane).
-
Checkpoint: Disappearance of pyrazole spot.
-
Cool to precipitate the Amide (Compound B). Recrystallize from Ethanol.
-
Yield Expectation: 80-90%.[3]
-
-
Step 2: Thionation (Conversion to Thioamide)
-
Dissolve Compound B (5 mmol) in anhydrous Toluene (20 mL).
-
Add Lawesson's Reagent (2.5 mmol) under Nitrogen atmosphere.
-
Reflux at 110°C for 2-4 hours. The solution will turn yellow/orange.
-
Checkpoint: TLC should show a new, less polar spot (Thioamide) and disappearance of the polar Amide spot.
-
Cool and filter. Evaporate solvent.
-
Purify via column chromatography (Silica gel, CH2Cl2:MeOH).
-
Yield Expectation: 60-75%.
-
Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)
Method: Broth Microdilution (CLSI Standards).
-
Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (Bacteria) or RPMI-1640 (Fungi) in 96-well plates. Range: 0.5 – 128 µg/mL.
-
Inoculation: Add 10⁵ CFU/mL of test organism (S. aureus ATCC 29213 or C. albicans ATCC 90028).
-
Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
-
Validation: Use Ciprofloxacin and Fluconazole as positive controls.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the differential interaction pathways of the Amide vs. Thioamide in a biological context.
Figure 2: Comparative pharmacokinetics and pharmacodynamics. The thioamide evades metabolic hydrolysis and penetrates membranes more effectively.
References
-
Zhang, Y., et al. (2009). "3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate." Acta Crystallographica Section E, 65(Pt 11), o2847. Link
- Establishes the crystal structure and synthesis of the N-alkyl
-
Sharma, S., Singh, D., et al. (2023). "An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides."[9] Beilstein Journal of Organic Chemistry, 19, 231–244.[9] Link[9]
- Provides the foundational methodology for synthesizing pyrazole-thioamide conjug
-
Papadopoulou, M. V., et al. (2016). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 59(21), 9635–9698. Link
- Authoritative review on the bioisosteric advantages of thioamides over amides.
-
Oncternal Therapeutics. "Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer." Patent/Research Disclosure. Link
- Validates the biological relevance of the propanamide scaffold in oncology.
-
Ebenezer, O., et al. (2021). "Antibacterial evaluation and molecular docking studies of pyrazole-thiosemicarbazones."[7] Molecular Diversity, 25, 191–204.[7] Link
- Supports the antimicrobial potency of pyrazole-sulfur conjug
Sources
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A Comparative Guide to the Validation of Elemental Analysis for 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
Abstract
The rigorous characterization of a New Chemical Entity (NCE) is a cornerstone of modern drug development, ensuring its identity, purity, and quality. Elemental analysis, a foundational analytical technique, provides the empirical formula of a compound by quantifying its constituent elements. This guide offers an in-depth examination of the validation process for the elemental analysis of a novel heterocyclic compound, 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we present a detailed validation protocol encompassing accuracy, precision, and specificity. Furthermore, this guide provides a critical comparison of elemental analysis with orthogonal analytical techniques—namely High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Through this comparative lens, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how these techniques synergize to build a robust and irrefutable characterization package for regulatory submission and scientific publication.
The Foundational Role of Elemental Analysis in NCE Characterization
Elemental analysis (EA) serves as a fundamental quality control check in synthetic and pharmaceutical chemistry.[1] For an NCE like this compound, EA provides direct, quantitative evidence of its elemental composition, which is used to confirm its empirical formula. The most prevalent method for organic compounds is CHNS analysis, which relies on combustion analysis.[2] In this process, a sample is combusted in a high-temperature furnace in the presence of pure oxygen, converting carbon, hydrogen, nitrogen, and sulfur into their gaseous oxides (CO₂, H₂O, N₂, and SO₂).[3][4] These gases are then separated and quantified using detectors, such as a thermal conductivity detector (TCD), to determine the mass percentage of each element in the original sample.[5]
This quantitative data is indispensable for:
-
Confirming the Empirical Formula: The experimental percentages must align closely with the theoretical values calculated from the proposed molecular formula.
-
Assessing Purity: A significant deviation from the theoretical composition can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
-
Supporting Structural Elucidation: While techniques like NMR and MS are primary for determining the molecular structure, EA provides crucial, independent confirmation of the atomic constituents.[6]
Target Molecule: this compound
The subject of this guide is a pyrazole derivative, a class of compounds with diverse pharmacological activities.[7][8] Understanding its fundamental composition is the first step in its journey from a research compound to a potential therapeutic agent.
Molecular Formula: C₇H₁₁N₃S
Molecular Weight: 169.25 g/mol
The theoretical elemental composition, which serves as the benchmark for our validation, is detailed in Table 1.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 49.68% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.55% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 24.83% |
| Sulfur | S | 32.065 | 1 | 32.065 | 18.95% |
| Total | 169.251 | 100.00% |
A Framework for Method Validation: Adhering to ICH Q2(R1)
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[9] For the elemental analysis of a drug substance, the ICH Q2(R1) guideline provides a comprehensive framework.[10][11] The objective is to establish, with a high degree of assurance, that the CHNS analyzer consistently produces results that are accurate and precise.
The causality behind this rigorous validation is trust; regulatory agencies and the scientific community must be confident that the data unequivocally confirms the compound's elemental makeup.
Figure 1: Validation workflow for elemental analysis based on ICH Q2(R1) principles.
Experimental Protocols for Validation
The following protocols are designed to be a self-validating system, where successful completion of each step builds confidence in the method's overall reliability.
Protocol 1: Accuracy Determination
-
Objective: To determine the closeness of the experimental values to the theoretical values.
-
Causality: Accuracy ensures that the measurements are correct and free from systemic bias. A common acceptance criterion for final compounds is that the experimental value must be within ±0.4% of the theoretical value.[12]
-
Methodology:
-
Calibrate the CHNS analyzer using a certified reference material (CRM) with a known elemental composition (e.g., Acetanilide).
-
Analyze the CRM as a sample to verify the calibration. The results must fall within the certified limits of the CRM.
-
Weigh three independent samples of this compound (typically 1-2 mg each).
-
Analyze each sample to obtain the experimental percentages for C, H, N, and S.
-
Calculate the difference between the mean experimental value and the theoretical value for each element.
-
-
Acceptance Criteria: The mean of the experimental results must be within ±0.4% of the theoretical values presented in Table 1.
Protocol 2: Precision (Repeatability & Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample.
-
Causality: Precision demonstrates the method's consistency and reproducibility. Low variability (low RSD%) indicates a reliable method.
-
Methodology (Repeatability):
-
Prepare six individual samples of this compound from a single, homogenous batch.
-
Analyze all six samples sequentially under the same operating conditions on the same day by the same analyst.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD%) for the C, H, N, and S percentages.
-
-
Acceptance Criteria (Repeatability): The RSD% for each element should be ≤ 1.0%.
-
Methodology (Intermediate Precision):
-
A second analyst, on a different day, prepares and analyzes a new set of six samples.
-
Compare the results from both studies using appropriate statistical tests (e.g., F-test for variance, t-test for means) to ensure there is no statistically significant difference.
-
-
Acceptance Criteria (Intermediate Precision): The results should show no significant difference between the two sets of experiments, and the cumulative RSD% should meet the precision criteria.
Protocol 3: Specificity
-
Objective: To ensure the analytical method provides a result that is exclusively due to the elements of interest (C, H, N, S) in the sample.
-
Causality: Specificity confirms that other components, such as impurities or excipients, do not interfere with the measurement.
-
Discussion: For combustion-based elemental analysis, specificity is largely inherent to the technique. The process breaks the molecule down to its fundamental elements, which are then converted into simple, specific gases (CO₂, H₂O, N₂, SO₂). The separation and detection systems are designed to be specific for these gases. Therefore, interference from organic impurities is negligible, as they too are composed of C, H, N, S and would contribute to the total elemental content, reflecting the overall purity of the sample. The primary validation for specificity relies on demonstrating accuracy and precision on the pure NCE.
A Comparative Analysis with Orthogonal Analytical Techniques
While elemental analysis is a powerful tool, it does not provide a complete picture of a molecule. A robust characterization package relies on orthogonal methods—techniques that probe different molecular properties to build a cohesive and comprehensive profile.[13]
Figure 2: Logical relationship of orthogonal techniques for NCE characterization.
The following table compares the roles, strengths, and limitations of these key analytical techniques.
| Parameter | Elemental Analysis (EA) | HPLC | Mass Spectrometry (HRMS) | NMR Spectroscopy |
| Primary Application | Empirical formula confirmation, Purity assessment | Purity and impurity quantification | Molecular weight confirmation, Molecular formula determination | Definitive structural elucidation |
| Information Provided | Quantitative % composition of C, H, N, S. | Relative percentage of main peak vs. impurity peaks.[14] | Precise mass-to-charge (m/z) ratio.[15][16] | Chemical environment and connectivity of ¹H and ¹³C nuclei.[17] |
| Strengths | Direct, absolute measurement of elemental content; robust and well-established.[18] | High precision for purity determination; can be stability-indicating.[19] | Extremely high sensitivity and mass accuracy; confirms molecular formula.[20] | Unparalleled for determining isomeric structures and stereochemistry.[21][22] |
| Limitations | Does not distinguish between isomers; less sensitive to trace impurities than HPLC. | Does not provide structural information; requires a chromophore for UV detection. | May not distinguish between isomers; quantification can be complex. | Relatively low sensitivity; requires larger sample amounts than MS. |
| Role in Drug Development | Foundational data for NCE identity and purity confirmation. | Gold standard for purity testing and quality control of drug substance and product. | Essential for confirming molecular weight and formula in discovery and development.[23] | The ultimate tool for structural confirmation of NCEs, intermediates, and impurities.[24] |
Integrated Strategy and Conclusion
The validation of elemental analysis for this compound is a critical exercise that establishes the foundational identity and purity of this new chemical entity. As demonstrated, a protocol grounded in ICH Q2(R1) guidelines ensures that the method is accurate, precise, and fit for its purpose.[25]
However, in the modern landscape of drug development, no single technique is sufficient. While spectroscopic methods like NMR and MS have become the primary tools for structural determination[1], elemental analysis retains its vital role. It provides an independent, quantitative verification of the building blocks of the molecule, serving as an essential cross-check for the proposed structure. An accurate elemental analysis result that matches the theoretical values for a structure confirmed by NMR and MS provides an exceptionally high level of confidence.
Therefore, the most robust and scientifically sound approach is an integrated one. The purity data from HPLC, the exact mass from HRMS, the detailed structure from NMR, and the fundamental composition from elemental analysis together form a self-consistent and compelling data package. This multi-faceted approach not only satisfies stringent regulatory requirements but also embodies the principles of thorough scientific investigation, ensuring the quality and integrity of novel compounds destined for further development.
References
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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- Quality Guidelines. ICH.
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- Elemental analysis: operation & applic
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Safety Operating Guide
Navigating the Safe Handling of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide (CAS No. 1006460-98-5), a compound of interest in various research and development endeavors.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar pyrazole and thioamide compounds. It is imperative to consult the official SDS for this specific compound as soon as it becomes available and to conduct a thorough risk assessment before commencing any work.
Understanding the Potential Hazards
Due to the presence of both a pyrazole ring and a thioamide functional group, this compound is likely to share hazards common to these chemical classes. Pyrazole derivatives are known to have a range of biological activities and can present toxicological risks.[1][2] Thioamides are recognized for their higher reactivity compared to their amide counterparts and can be susceptible to oxidation.[3]
Based on data from related compounds, the anticipated GHS hazard classifications for this compound may include:
-
Skin Irritation: May cause skin irritation.[6]
-
Skin Sensitization: May cause an allergic skin reaction.
It is also prudent to consider the potential for target organ toxicity with repeated exposure, a hazard noted for some pyrazole compounds.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety glasses with side shields or safety goggles. | Nitrile or neoprene gloves. | Standard lab coat. | Recommended to handle in a fume hood or ventilated enclosure. If not possible, a properly fitted N95 or higher respirator is advised. |
| Solution Preparation and Transfers | Chemical safety goggles or a face shield if splashing is a risk. | Nitrile or neoprene gloves. | Standard lab coat. | Work in a well-ventilated area. A fume hood is recommended. |
| Running Reactions | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | Flame-retardant lab coat. | All reactions should be conducted within a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles. | Nitrile or neoprene gloves. | Standard lab coat. | Handle in a well-ventilated area, preferably a fume hood. |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: The potential for eye irritation necessitates the use of safety glasses at a minimum.[4][6] For tasks with a higher risk of splashes, such as transferring solutions, chemical safety goggles or a face shield offer superior protection.
-
Hand Protection: Given the likelihood of skin irritation and the potential for skin sensitization, chemically resistant gloves are mandatory. Nitrile and neoprene are generally good choices for a broad range of organic chemicals. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard lab coat is sufficient for most operations to protect against minor spills and contamination of personal clothing. For procedures involving larger quantities or a higher risk of fire, a flame-retardant lab coat should be worn.
-
Respiratory Protection: Handling the solid form of the compound can generate dust, which may be harmful if inhaled. Therefore, weighing and handling solids should be performed in a chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available, respiratory protection is essential. All reactions should be conducted in a fume hood to prevent the inhalation of any potentially volatile components or reaction byproducts.
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Engineering Controls and General Hygiene
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control for all operations that may generate dust, vapors, or aerosols.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
-
Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Remove contaminated clothing immediately and wash it before reuse.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, review this guide and any available safety information. Ensure all necessary PPE is available and in good condition. Clearly label all containers with the chemical name and any known hazards.
-
Weighing: If possible, weigh the solid compound directly in the vessel that will be used for the next step to minimize transfers. Use a ventilated balance enclosure or a chemical fume hood.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring. This should be done in a fume hood.
-
Reaction: Set up all reactions in a chemical fume hood. Ensure that the apparatus is secure and that appropriate measures are in place to control the reaction temperature.
-
Post-Reaction Work-up: All quenching, extraction, and purification procedures should be carried out in a fume hood.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Spill Management
In the event of a spill:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the laboratory and follow your institution's emergency procedures.
Disposal Plan
-
Waste Characterization: All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collection: Collect all waste in clearly labeled, sealed, and appropriate containers.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: A flowchart outlining the recommended personal protective equipment for different laboratory tasks involving this compound.
By adhering to these guidelines and fostering a proactive safety culture, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues.
References
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Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]
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Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
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Division of Research Safety - University of Illinois. Chemical Hazard Classification (GHS). [Link]
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Safe Work Australia. Classifying hazardous chemicals. [Link]
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PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
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ResearchGate. A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. [Link]
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Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
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Environmental Protection Agency. Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. [Link]
- Merck Millipore. Safety Data Sheet.
- Material Safety Data Sheet for a generic mixture.
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PMC. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. [Link]
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Eawag. Thioacetamide Degradation Pathway. [Link]
- Triangle Chemical Company. Safety Data Sheet for N-Sure. (Representative SDS for a nitrogen-containing compound).
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ACS Publications. Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
